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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Cyclopropoxybenzene-1-sulfonyl Fluoride: A Novel Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Combination of Cyclopropoxy and Sulfonyl Fluoride Moieties The pursuit of novel chemical matter with enhanced pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Combination of Cyclopropoxy and Sulfonyl Fluoride Moieties

The pursuit of novel chemical matter with enhanced pharmacological properties is a cornerstone of modern drug discovery. The strategic incorporation of specific functional groups can profoundly influence a molecule's bioactivity, pharmacokinetics, and safety profile. 4-Cyclopropoxybenzene-1-sulfonyl fluoride represents an intriguing convergence of two such high-value motifs: the cyclopropyl group and the sulfonyl fluoride.

The cyclopropyl ring is a well-established "bioisostere" in medicinal chemistry, often used to replace gem-dimethyl or vinyl groups.[1][2] Its rigid, three-membered carbocyclic structure imparts several desirable characteristics to a drug candidate:

  • Enhanced Potency: The conformational rigidity of the cyclopropyl group can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its biological target.[1][3]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][4]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune a compound's lipophilicity and pKa, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4]

The sulfonyl fluoride (SF) group has emerged as a privileged "warhead" for covalent inhibitors and a versatile connector in "click chemistry."[5][6] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and reactivity.[6] They are generally stable to aqueous conditions and a range of synthetic transformations, yet can be activated to react with nucleophilic residues on proteins, such as serine, threonine, and lysine.[7] This has led to their extensive use in the development of targeted covalent inhibitors and chemical probes for activity-based protein profiling. Furthermore, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has positioned sulfonyl fluorides as key hubs for the rapid and efficient assembly of complex molecules.

This guide will delve into the synthesis, predicted properties, and potential applications of 4-Cyclopropoxybenzene-1-sulfonyl fluoride, highlighting its potential as a valuable tool for drug discovery professionals.

Synthesis of 4-Cyclopropoxybenzene-1-sulfonyl Fluoride

While 4-Cyclopropoxybenzene-1-sulfonyl fluoride is not currently a widely available commercial product, its synthesis can be envisioned through several established synthetic routes for arylsulfonyl fluorides, starting from the readily accessible precursor, 4-cyclopropoxyphenol.

Proposed Synthetic Pathway

The most plausible synthetic route involves a two-step process starting from 4-cyclopropoxyphenol:

  • Sulfonylation: Conversion of 4-cyclopropoxyphenol to the corresponding sulfonic acid or sulfonyl chloride.

  • Fluorination: Conversion of the sulfonic acid or sulfonyl chloride to the final sulfonyl fluoride.

Synthesis_Pathway 4-Cyclopropoxyphenol 4-Cyclopropoxyphenol 4-Cyclopropoxybenzene-1-sulfonic_acid 4-Cyclopropoxybenzene-1-sulfonic_acid 4-Cyclopropoxyphenol->4-Cyclopropoxybenzene-1-sulfonic_acid 1. Chlorosulfonic acid or SO3/H2SO4 4-Cyclopropoxybenzene-1-sulfonyl_chloride 4-Cyclopropoxybenzene-1-sulfonyl_chloride 4-Cyclopropoxybenzene-1-sulfonic_acid->4-Cyclopropoxybenzene-1-sulfonyl_chloride 2. Thionyl chloride or PCl5 4-Cyclopropoxybenzene-1-sulfonyl_fluoride 4-Cyclopropoxybenzene-1-sulfonyl_fluoride 4-Cyclopropoxybenzene-1-sulfonic_acid->4-Cyclopropoxybenzene-1-sulfonyl_fluoride Direct Fluorination (e.g., with XtalFluor-E) 4-Cyclopropoxybenzene-1-sulfonyl_chloride->4-Cyclopropoxybenzene-1-sulfonyl_fluoride 3. KF, 18-crown-6 or KHF2

Caption: Proposed synthetic pathways to 4-Cyclopropoxybenzene-1-sulfonyl fluoride.

Experimental Protocols (Hypothetical)

The following are detailed, step-by-step methodologies for the proposed synthesis. These protocols are based on well-established procedures for the synthesis of analogous arylsulfonyl fluorides.

Protocol 1: From 4-Cyclopropoxybenzene-1-sulfonyl chloride

This is a widely used and reliable method for the synthesis of arylsulfonyl fluorides.[8]

  • Setup: To a stirred solution of 4-cyclopropoxybenzene-1-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) in a flame-dried round-bottom flask is added potassium fluoride (2.0 eq) and 18-crown-6 (0.1 eq).

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Protocol 2: One-pot synthesis from sodium 4-cyclopropoxybenzenesulfonate

This method offers a more direct route from the corresponding sulfonate salt.[9]

  • Chlorination: A mixture of sodium 4-cyclopropoxybenzenesulfonate (1.0 eq), cyanuric chloride (1.1 eq), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 5 mol%) in acetonitrile is stirred at 60 °C for 12 hours.

  • Fluorination: After the starting material is consumed (as monitored by TLC or LC-MS), potassium bifluoride (KHF2, 3.0 eq) and acetone are added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for an additional 12 hours.

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for 4-Cyclopropoxybenzene-1-sulfonyl fluoride is not available, its properties can be predicted based on the known characteristics of similar compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C9H9FO3S
Molecular Weight 216.23 g/mol
Appearance Likely a white to off-white solid or a colorless oil
Solubility Expected to be soluble in common organic solvents (DCM, THF, EtOAc) and have low solubility in water.
1H NMR Aromatic protons would appear as two doublets in the range of 7.0-8.0 ppm. The methine proton of the cyclopropyl group would be a multiplet around 3.8-4.2 ppm, and the methylene protons would be multiplets between 0.6-1.2 ppm.
13C NMR Aromatic carbons would be observed between 115-160 ppm. The carbons of the cyclopropyl group would appear in the upfield region, typically below 15 ppm.
19F NMR A singlet or a multiplet (depending on coupling to aromatic protons) is expected in the characteristic region for sulfonyl fluorides.

Applications in Drug Discovery and Chemical Biology

The unique structural features of 4-Cyclopropoxybenzene-1-sulfonyl fluoride make it a highly attractive building block for the development of novel chemical entities with therapeutic potential.

Covalent Inhibitors

The sulfonyl fluoride moiety can act as a "warhead" to form a covalent bond with nucleophilic residues (serine, threonine, lysine) in the active site of enzymes. This irreversible inhibition can lead to prolonged duration of action and increased potency. The 4-cyclopropoxybenzene scaffold can be elaborated to target specific enzymes, with the cyclopropoxy group potentially enhancing binding affinity and metabolic stability.

Covalent_Inhibition Target_Protein Target Protein (with nucleophilic residue) Covalent_Complex Covalent Enzyme-Inhibitor Complex Target_Protein->Covalent_Complex Drug_Molecule 4-Cyclopropoxybenzene-1-sulfonyl Fluoride Derivative Drug_Molecule->Covalent_Complex SuFEx_Chemistry Sulfonyl_Fluoride 4-Cyclopropoxybenzene-1-sulfonyl Fluoride SuFEx_Product Sulfonate or Sulfonamide Product Sulfonyl_Fluoride->SuFEx_Product Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->SuFEx_Product

Caption: SuFEx reaction with 4-Cyclopropoxybenzene-1-sulfonyl fluoride.

18F-Radiolabeling for PET Imaging

The sulfonyl fluoride group can be amenable to late-stage 18F-labeling, making 4-cyclopropoxybenzene-1-sulfonyl fluoride derivatives potential candidates for the development of positron emission tomography (PET) tracers. [10]This would enable in vivo imaging of drug distribution and target engagement, which is invaluable in preclinical and clinical drug development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Cyclopropoxybenzene-1-sulfonyl fluoride is not available, general precautions for handling arylsulfonyl fluorides should be followed. These compounds are generally considered to be stable, but can be corrosive and toxic.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [11][12]* Storage: Store in a cool, dry place away from moisture and incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Sulfuryl fluoride, a related compound, is a toxic gas, and care should be taken to avoid conditions that could lead to its release. [12][13]

Conclusion

4-Cyclopropoxybenzene-1-sulfonyl fluoride is a promising, albeit currently under-explored, chemical entity with significant potential in drug discovery and development. The strategic combination of a metabolically robust and conformationally rigidifying cyclopropoxy group with the versatile and target-reactive sulfonyl fluoride moiety offers a powerful platform for the design of novel therapeutics. This technical guide provides a foundational understanding of its synthesis, predicted properties, and diverse applications, encouraging further investigation into this and related scaffolds by the scientific community.

References

  • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. Benchchem.
  • New design options for drug discovery: Harnessing oxetane sulfonyl fluorides for facile access to medicinally relevant chemical space. ChemRxiv.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
  • Sulfonyl fluoride SDS, 2699-79-8 Safety D
  • Sulfuryl fluoride. Synquest Labs.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. PubMed.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • SULFURYL FLUORIDE - Safety D
  • (PDF) Synthetic Routes to Arylsulfonyl Fluorides.
  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)...
  • 4-Vinylbenzenesulfonyl fluoride (VBSF)
  • Applications of sulfonyl fluorides Examples of biologically active...
  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv.
  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal.
  • Rhodium-Catalyzed Enantio- and Regioselective Allylation of In-doles with gem-Difluorin
  • Fluorine in drug discovery: Role, design and case studies.
  • Asymmetric synthesis of cyclopropylmethanamines by rhodium-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles. Okayama University.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. ScholarBlogs.
  • 4-Vinylbenzenesulfonyl fluoride (VBSF)
  • Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. PubMed.

Sources

Exploratory

The Renaissance of Aryl Sulfonyl Fluorides: From Historical Curiosities to SuFEx-Enabled Drug Discovery

Executive Summary For decades, aryl sulfonyl fluorides (Ar-SO₂F) occupied a niche corner of synthetic chemistry, primarily recognized for their extreme stability compared to their highly reactive sulfonyl chloride counte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, aryl sulfonyl fluorides (Ar-SO₂F) occupied a niche corner of synthetic chemistry, primarily recognized for their extreme stability compared to their highly reactive sulfonyl chloride counterparts. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally redefined their utility. This whitepaper provides an in-depth technical analysis of the discovery, chemical logic, modern synthetic methodologies, and drug discovery applications of aryl sulfonyl fluorides. By examining the causality behind their unique reactivity and detailing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals.

Historical Evolution: From Dyes to Click Chemistry

The history of organic compounds containing the SO₂F moiety is defined by a paradigm shift from inertness to controlled reactivity.

  • 1920s–1930s (Early Discovery): Aryl sulfonyl fluorides were initially investigated for their applications as dyes and pesticides. Early chemists quickly recognized their hallmark trait: extreme resistance to hydrolysis and reduction. In 1930, Steinkopf and Jaeger demonstrated this by subjecting 3-iodophenyl sulfonyl fluoride to an Ullmann coupling with dry copper powder at 230 °C; the sulfonyl fluoride group remained completely intact 1.

  • 1970s (Biological Probing): The Powers group pioneered the use of alkyl and aryl sulfonyl fluorides as covalent inhibitors of serine proteases, capitalizing on the specific reactivity of the S–F bond with hyper-nucleophilic serine residues 2.

  • 2014 (The SuFEx Revolution): K. Barry Sharpless and co-workers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new generation of click chemistry. This breakthrough transformed Ar-SO₂F from "old-school chemistry" into a highly efficient, modular tool for chemical biology and materials science [[3]]().

The Chemical Logic of the S(VI)–F Bond

The utility of aryl sulfonyl fluorides is rooted in a delicate balance between thermodynamic stability and kinetic reactivity. The homolytic bond dissociation energy of the S–F bond in SO₂F₂ is approximately 90.5 kcal/mol, which is significantly higher than the S–Cl bond in SO₂Cl₂ (~46 kcal/mol) 4.

This energy differential creates a thermodynamic sink, rendering Ar-SO₂F resistant to aqueous hydrolysis, redox conditions, and thermal degradation. However, the S–F bond can be selectively activated by specific microenvironmental triggers—such as strong hydrogen bonding to the fluorine atom—which polarizes the bond and facilitates nucleophilic attack [[5]]().

G A Aryl Sulfonyl Fluoride (Ar-SO2F) B High Stability (Aqueous/Redox) A->B Thermodynamic Sink C Controlled Reactivity (SuFEx Activation) A->C Specific Catalysis/Microenvironment D Targeted Covalent Inhibition (TCI) C->D Protein Nucleophiles (Tyr, Lys, His) E Material Science & Bioconjugation C->E Silyl Ethers / Amines

Logical relationship between Ar-SO2F stability, SuFEx activation, and applications.

Modern Synthetic Methodologies

Historically, synthesizing sulfonyl fluorides required harsh halogen exchange from sulfonyl chlorides. Modern protocols have bypassed this limitation, allowing direct synthesis from diverse, bench-stable precursors.

Quantitative Comparison of Synthetic Routes
MethodologyStarting MaterialKey Reagents / CatalystFluorine SourceYield RangeRef
Willis & Bagley (2017) Aryl BromidesDABSO, PdCl₂(AmPhos)₂, Et₃NNFSI65–95%6
Ball (2017) Aryl IodidesDABSO, Pd(OAc)₂, CataCXium ASelectfluor70–98%6
Kim (2019) Aryne PrecursorsSecondary Amines, CsFSO₂F₂ (gas)60–92%7
Magre & Cornella (2021) Aryl Boronic AcidsBi-catalyst, K₃PO₄Selectfluor75–99%[[8]]()
Detailed Experimental Protocols & Causality

Protocol A: Palladium-Catalyzed Fluorosulfonylation of Aryl Bromides Objective: One-pot, two-step conversion of aryl bromides to aryl sulfonyl fluorides. Self-Validating Causality: This protocol intentionally separates the cross-coupling and fluorination steps. Adding the electrophilic fluorine source (NFSI) prematurely would oxidize the Pd(0) catalyst, irreversibly poisoning the cross-coupling cycle 6.

  • Catalyst & Reagent Assembly: In a rigorously dried Schlenk tube, combine the aryl bromide (1.0 equiv), DABSO (0.6 equiv), and PdCl₂(AmPhos)₂ (5 mol%).

    • Causality: DABSO acts as a bench-stable, solid SO₂ surrogate (providing exactly 1.2 equiv of SO₂), eliminating the need for toxic SO₂ gas. AmPhos is a sterically hindered phosphine ligand that accelerates the oxidative addition of unreactive aryl bromides while suppressing unwanted homocoupling 6.

  • Solvent and Base Addition: Add anhydrous isopropanol (iPrOH) and Et₃N (3.0 equiv).

    • Causality: iPrOH acts as a protic solvent to stabilize the highly polar palladium sulfinate intermediate. Et₃N neutralizes the acidic byproducts generated during SO₂ insertion, protecting the catalyst.

  • Sulfination: Heat the mixture to 75 °C for 24 hours under N₂.

  • Electrophilic Fluorination: Cool the reaction to room temperature and add NFSI (1.5 equiv). Stir for 2 hours.

    • Causality: Cooling prevents thermal decomposition of the newly formed S–F bond. NFSI oxidizes the S(IV) sulfinate to the S(VI) sulfonyl fluoride 6.

Workflow Step1 Aryl Halide (Ar-X) + DABSO + Pd Catalyst Step2 Oxidative Addition & SO2 Insertion Step1->Step2 Step3 Palladium Sulfinate Intermediate Step2->Step3 Step4 Electrophilic Fluorination (NFSI or Selectfluor) Step3->Step4 Oxidation/Fluorination Step5 Aryl Sulfonyl Fluoride (Ar-SO2F) Step4->Step5 Product Isolation

Step-by-step workflow of Pd-catalyzed fluorosulfonylation of aryl halides.

Protocol B: Transition-Metal-Free Synthesis via Arynes Objective: Synthesis of 2-aminoarenesulfonyl fluorides from aryne precursors.

  • Aryne Generation: Dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and a secondary amine (1.2 equiv) in anhydrous acetonitrile. Add CsF (2.0 equiv).

    • Causality: The fluoride ion from CsF attacks the oxophilic trimethylsilyl group, triggering the elimination of the triflate leaving group to generate the highly reactive aryne intermediate in situ 7.

  • Nucleophilic Attack: The secondary amine attacks the aryne, generating a zwitterionic intermediate.

  • SO₂F₂ Capture: Introduce SO₂F₂ gas into the reaction vessel at ambient temperature.

    • Causality: The ammonium proton of the zwitterion forms a strong hydrogen bond with SO₂F₂. This microenvironmental effect dramatically increases the electrophilicity of SO₂F₂, directing the carbanion to capture the sulfonyl group selectively 7.

Applications in Drug Discovery: Context-Specific TCIs

The standard paradigm for Targeted Covalent Inhibitor (TCI) discovery relies heavily on α,β-unsaturated carbonyl electrophiles (e.g., acrylamides) to engage nucleophilic cysteine thiols. However, cysteine is under-represented in functional protein binding sites, limiting the scope of covalent drugs 5.

Aryl sulfonyl fluorides have emerged as privileged "context-dependent" warheads. Because their reactivity is dictated by the microenvironment of the binding site, they can selectively modify tyrosine, lysine, serine, and histidine residues without succumbing to promiscuous off-target reactivity 5.

Case Study: Human Neutrophil Elastase (hNE) Inhibitors Aberrant hNE activity is implicated in cystic fibrosis and chronic obstructive pulmonary disease (COPD). Utilizing a SuFEx-enabled agnostic screening approach, researchers evaluated a library of SuFExable compounds and discovered that benzene-1,2-disulfonyl fluoride acted as a selective covalent inhibitor of hNE. Synthetic optimization yielded a potent agent with an IC₅₀ of 0.24 μM and greater than 833-fold selectivity over homologous neutrophil serine proteases 2.

TCIMechanism Step1 Ar-SO2F Probe Enters Binding Pocket Step2 Microenvironment Activation (H-Bonding to Fluorine) Step1->Step2 Non-covalent Binding Step3 Nucleophilic Attack (Tyr-OH, Lys-NH2, His-NH) Step2->Step3 S-F Polarization Step4 S-F Bond Cleavage (Fluoride Leaving Group) Step3->Step4 Step5 Stable Covalent Protein-Inhibitor Adduct Step4->Step5 Irreversible Inhibition

Context-dependent activation and covalent modification of proteins by Ar-SO2F.

References

  • Advances in the construction of diverse SuFEx linkers. National Science Review. 3

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 6

  • Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. 5

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PMC. 2

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. PMC. 1

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. rhhz.net. 7

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. BLDpharm.4

  • Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. PMC. 8

Sources

Foundational

Introduction: The Significance of 4-Cyclopropoxybenzene-1-sulfonyl fluoride in Modern Chemistry

An In-depth Technical Guide to the Stability and Storage of 4-Cyclopropoxybenzene-1-sulfonyl fluoride For Researchers, Scientists, and Drug Development Professionals 4-Cyclopropoxybenzene-1-sulfonyl fluoride belongs to t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 4-Cyclopropoxybenzene-1-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

4-Cyclopropoxybenzene-1-sulfonyl fluoride belongs to the aryl sulfonyl fluoride class of compounds, which have garnered significant attention in medicinal chemistry, chemical biology, and materials science.[1][2] Their unique balance of stability and reactivity makes them valuable reagents and structural motifs.[3][4] Notably, the sulfonyl fluoride moiety is a key component in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a concept pioneered by K. Barry Sharpless.[5][6] This has positioned aryl sulfonyl fluorides as indispensable tools for creating robust and diverse molecular architectures.[1]

The defining characteristic of sulfonyl fluorides is their remarkable stability compared to other sulfonyl halides, such as sulfonyl chlorides.[1][7] The strong sulfur-fluorine bond confers considerable resistance to hydrolysis and reduction.[7] This stability, however, is paired with a latent electrophilic reactivity that can be harnessed for specific reactions with nucleophiles, making them ideal for applications like covalent protein modification and as probes in chemical biology.[1][8]

This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Cyclopropoxybenzene-1-sulfonyl fluoride, drawing upon the established chemistry of aryl sulfonyl fluorides and best practices for handling sensitive chemical reagents. The insights provided herein are intended to ensure the long-term integrity of the compound and promote safe and effective laboratory practices.

Chemical Properties and Stability Profile

The stability of 4-Cyclopropoxybenzene-1-sulfonyl fluoride is primarily dictated by the robust nature of the aryl-SO2F bond. Aryl sulfonyl fluorides are known for their kinetic stability, which allows them to be compatible with a wide range of reaction conditions that would typically degrade more reactive sulfonyl halides.[1]

Key Stability Characteristics:

  • Hydrolytic Stability: Compared to their chloride counterparts, sulfonyl fluorides exhibit significant resistance to hydrolysis.[7][8] However, they are not entirely inert to moisture, and prolonged exposure, especially under non-neutral pH conditions, can lead to the formation of the corresponding sulfonic acid. Several safety data sheets for similar compounds explicitly state they are "moisture sensitive".

  • Thermodynamic Stability: The S-F bond is thermodynamically strong, contributing to the overall stability of the molecule.[5][8] Sulfonyl fluorides are generally stable to thermolysis.

  • Reductive Stability: The sulfonyl fluoride group is resistant to cleavage by reduction, a property that distinguishes it from other sulfonyl halides.[7]

  • Reactivity Profile: While stable, the sulfur atom in the sulfonyl fluoride moiety is electrophilic and can react with strong nucleophiles. This reactivity is the basis for their utility in SuFEx chemistry and as covalent inhibitors.[1][9] The presence of the electron-donating cyclopropoxy group on the benzene ring may subtly influence the electrophilicity of the sulfur center.

The Influence of the Cyclopropoxy Substituent

Recommended Storage Conditions

Proper storage is paramount to preserving the chemical integrity of 4-Cyclopropoxybenzene-1-sulfonyl fluoride. The primary goal is to mitigate exposure to atmospheric moisture, which is the most likely cause of degradation. The following conditions are based on best practices for storing aryl sulfonyl fluorides and other moisture-sensitive reagents.

ParameterRecommendationRationale
Temperature -20°C to 4°C[10]Reduced temperature slows down potential degradation processes. Refrigeration is a common recommendation for long-term storage of reactive organic compounds.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces air and, more importantly, moisture, preventing hydrolysis of the sulfonyl fluoride group.
Container Tightly Sealed, Opaque VialA tightly sealed container is essential to prevent moisture ingress. Opaque vials protect the compound from potential light-induced degradation, although sulfonyl fluorides are not typically considered highly light-sensitive.
Location Dry, Well-Ventilated AreaStorage in a desiccator or a dry cabinet provides an additional layer of protection against ambient humidity. A well-ventilated area is a standard safety precaution for all chemicals.[11]

Handling Procedures and Personal Protective Equipment (PPE)

Given the potential for hydrolysis to hydrofluoric acid and the corrosive nature of similar compounds, stringent handling procedures are necessary to ensure user safety and maintain the compound's purity.

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Protective Clothing: A lab coat is required. For larger quantities, additional protective clothing may be necessary.

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[11]

Step-by-Step Handling Protocol
  • Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: All manipulations, including weighing and aliquoting, should ideally be performed under an inert atmosphere (e.g., in a glove box or using a Schlenk line). If this is not feasible, work swiftly and efficiently in a fume hood with low ambient humidity.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any sources of moisture.

  • Sealing: After dispensing the desired amount, flush the headspace of the container with an inert gas (e.g., argon) before tightly resealing the cap.

  • Storage: Promptly return the sealed container to the recommended storage conditions.

  • Cleaning: Clean any spills immediately, following appropriate safety procedures. Decontaminate glassware that has come into contact with the compound.

Potential Degradation Pathways

The most probable degradation pathway for 4-Cyclopropoxybenzene-1-sulfonyl fluoride is hydrolysis upon exposure to water. This reaction converts the sulfonyl fluoride to the corresponding 4-cyclopropoxybenzenesulfonic acid and generates hydrogen fluoride.

Hydrolysis Mechanism

cluster_reactants Reactants cluster_products Products A 4-Cyclopropoxybenzene-1-sulfonyl fluoride C 4-Cyclopropoxybenzenesulfonic acid A->C Hydrolysis D Hydrogen Fluoride (HF) A->D B Water (H₂O) B->C B->D

Caption: Hydrolysis of 4-Cyclopropoxybenzene-1-sulfonyl fluoride.

This degradation is generally slow under neutral conditions but can be accelerated by acidic or basic catalysts. The formation of hydrofluoric acid as a byproduct is a significant safety concern, underscoring the importance of anhydrous handling techniques.

Experimental Workflow for Handling and Storage

The following diagram outlines the recommended workflow from receiving the compound to its use in an experiment.

receive Receive Compound inspect Inspect Container Seal receive->inspect store Store at -20°C to 4°C under Inert Gas inspect->store equilibrate Equilibrate to Room Temp in Desiccator store->equilibrate For Use handle Handle in Fume Hood (Inert Atmosphere Recommended) equilibrate->handle weigh Weigh Desired Amount handle->weigh reseal Flush with Inert Gas and Reseal Tightly handle->reseal use Use in Experiment weigh->use return_store Return to Storage reseal->return_store

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-Cyclopropoxybenzene-1-sulfonyl fluoride in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Cyclopropoxybenzene-1-sulfonyl fluoride in various organic solvents. While specific quantitative solu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Cyclopropoxybenzene-1-sulfonyl fluoride in various organic solvents. While specific quantitative solubility data for this compound is not widely available in public literature, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides a detailed experimental protocol for its determination using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, and discusses the critical factors influencing solubility. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for applications in synthesis, purification, and formulation.

Introduction to 4-Cyclopropoxybenzene-1-sulfonyl fluoride and the Imperative of Solubility

4-Cyclopropoxybenzene-1-sulfonyl fluoride is an aromatic sulfonyl fluoride, a class of compounds that has garnered significant interest in medicinal chemistry and chemical biology. The sulfonyl fluoride moiety is a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a set of robust and high-yield reactions for creating stable linkages.[1][2] The cyclopropoxy group, on the other hand, is often incorporated into drug candidates to improve metabolic stability and binding affinity. Given these promising characteristics, understanding the physicochemical properties of 4-Cyclopropoxybenzene-1-sulfonyl fluoride is paramount for its effective application.

Solubility is a fundamental physicochemical property that dictates the feasibility of a compound's use in various stages of research and development. In organic synthesis, the solubility of reactants in a given solvent determines the reaction rate, efficiency, and scalability. For purification processes like crystallization, selecting an appropriate solvent system with differential solubility at varying temperatures is critical. Furthermore, in drug development, the solubility of an active pharmaceutical ingredient (API) in different media is a key determinant of its formulation possibilities and bioavailability.

This guide will provide the necessary theoretical and practical knowledge to systematically evaluate the solubility of 4-Cyclopropoxybenzene-1-sulfonyl fluoride in a range of organic solvents.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall free energy change of dissolution must be favorable for solubility to occur. This process can be conceptually broken down into three steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the solid 4-Cyclopropoxybenzene-1-sulfonyl fluoride.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The molecular structure of 4-Cyclopropoxybenzene-1-sulfonyl fluoride offers insights into its likely solubility behavior:

  • Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Sulfonyl Fluoride Group (-SO₂F): This is a highly polar and electron-withdrawing group. The sulfur-oxygen and sulfur-fluorine bonds are highly polarized, making this part of the molecule capable of strong dipole-dipole interactions. However, it is a poor hydrogen bond acceptor.

  • Cyclopropoxy Group (-O-c-C₃H₅): The ether linkage introduces some polarity and potential for hydrogen bonding with protic solvents, though the cyclopropyl group itself is nonpolar.

Based on this structure, it is anticipated that 4-Cyclopropoxybenzene-1-sulfonyl fluoride will exhibit good solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Diagram of Influencing Factors

G Solubility Solubility of 4-Cyclopropoxybenzene-1-sulfonyl fluoride Solute Solute Properties Solute->Solubility Polarity_Solute Molecular Polarity Solute->Polarity_Solute H_Bond_Solute H-Bonding Capacity Solute->H_Bond_Solute Size_Shape Molecular Size/Shape Solute->Size_Shape Solvent Solvent Properties Solvent->Solubility Polarity_Solvent Polarity (Dielectric Constant) Solvent->Polarity_Solvent H_Bond_Solvent H-Bonding (Donor/Acceptor) Solvent->H_Bond_Solvent Experimental Experimental Conditions Experimental->Solubility Temperature Temperature Experimental->Temperature Pressure Pressure (for gases) Experimental->Pressure Purity Solvent/Solute Purity Experimental->Purity

Caption: Key factors influencing the solubility of the target compound.

Experimental Determination of Solubility

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then quantified.

Materials and Equipment
  • 4-Cyclopropoxybenzene-1-sulfonyl fluoride (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Protocol
  • Preparation of Vials: Add an excess amount of solid 4-Cyclopropoxybenzene-1-sulfonyl fluoride to several glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[4] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.[4]

  • Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter into a clean vial.[4] This step is critical to remove any remaining solid particles.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-Cyclopropoxybenzene-1-sulfonyl fluoride.

HPLC Method for Quantification

A reverse-phase HPLC method is generally suitable for the analysis of aromatic compounds like 4-Cyclopropoxybenzene-1-sulfonyl fluoride.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV-Vis detector at a wavelength where the compound has maximum absorbance.

  • Calibration: Prepare a series of standard solutions of 4-Cyclopropoxybenzene-1-sulfonyl fluoride of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Centrifuge vials D->E F Filter supernatant with PTFE syringe filter E->F G Dilute sample accurately F->G H Inject into HPLC system G->H I Quantify using calibration curve H->I

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The solubility results should be reported in standard units such as mg/mL or molarity (mol/L) at the specified temperature. It is good practice to perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Table 1: Template for Reporting Solubility Data
SolventTemperature (°C)Solubility (mg/mL) ± SDMolar Solubility (mol/L) ± SD
Dichloromethane25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
n-Heptane25Experimental ValueCalculated Value

Safety and Handling

Conclusion

This technical guide provides a robust framework for the experimental determination and theoretical understanding of the solubility of 4-Cyclopropoxybenzene-1-sulfonyl fluoride in organic solvents. By following the detailed shake-flask protocol and employing accurate analytical quantification, researchers can generate the critical solubility data needed to advance their work in synthesis, purification, and formulation. The principles and methodologies outlined herein are fundamental to chemical and pharmaceutical sciences and will enable the effective utilization of this promising compound.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link][6]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link][7]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. Retrieved from BenchChem Technical Documents.[8]

  • ResearchGate. (2014). Solubility and thermodynamic properties of sulfuryl fluoride in water. Retrieved from [Link][9]

  • Beilstein Journal of Organic Chemistry. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link][10]

  • Solubility of Things. (n.d.). Tosyl fluoride. Retrieved from [Link]

  • SlideShare. (2017). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Trends in Chemistry. (2024). Unconventional reactivity of sulfonyl fluorides. Retrieved from [Link][2]

  • ChemRxiv. (2021). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Cyclopropoxybenzene-1-sulfonyl Fluoride in Covalent Inhibitor Design

Introduction: Expanding the Druggable Proteome with Lysine-Targeting Covalent Inhibitors The paradigm of drug discovery has been significantly impacted by the resurgence of targeted covalent inhibitors, which offer disti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Druggable Proteome with Lysine-Targeting Covalent Inhibitors

The paradigm of drug discovery has been significantly impacted by the resurgence of targeted covalent inhibitors, which offer distinct advantages in potency, selectivity, and duration of action.[1][2] Historically, the focus of covalent drug design has been on targeting the nucleophilic thiol of cysteine residues due to their high intrinsic reactivity. However, the infrequent presence of cysteine in many protein binding sites limits the scope of this approach.[3][4] This has spurred the development of "beyond-cysteine" strategies, with a growing interest in electrophilic warheads capable of reacting with other nucleophilic amino acids such as lysine, tyrosine, serine, and histidine.[2][3][4]

Among the most promising of these next-generation electrophiles are the aryl sulfonyl fluorides (SFs).[4][5] The sulfur(VI) fluoride exchange (SuFEx) chemistry, popularized by Sharpless and coworkers, highlights the unique balance of stability and reactivity of the S-F bond.[6][7] Aryl sulfonyl fluorides are generally stable in aqueous environments but can be "activated" within the microenvironment of a protein's binding pocket to react with proximal nucleophilic residues, most notably lysine.[4][6][8] This application note focuses on a specific embodiment of this class, 4-Cyclopropoxybenzene-1-sulfonyl fluoride , and provides a comprehensive guide for its application in the design and validation of novel covalent inhibitors.

The incorporation of a cyclopropoxy moiety is a deliberate design choice aimed at conferring advantageous pharmacokinetic properties. The cyclopropyl group is a well-established motif in medicinal chemistry, known to enhance metabolic stability, improve potency, and increase solubility by introducing a constrained, three-dimensional character.[9][10][11][12] The combination of the lysine-targeting sulfonyl fluoride warhead with the favorable properties of the cyclopropoxy group makes 4-Cyclopropoxybenzene-1-sulfonyl fluoride a compelling scaffold for the development of potent and selective covalent drugs.

Chemical and Pharmacological Rationale

The strategic design of 4-Cyclopropoxybenzene-1-sulfonyl fluoride combines a reactive "warhead" with a property-modulating "scaffold."

ComponentFunctionRationale & Advantages
Aryl Sulfonyl Fluoride Covalent WarheadTargets nucleophilic residues beyond cysteine, particularly lysine.[4][8] Offers a good balance of stability and protein-activated reactivity.[5][6] Forms stable sulfonamide adducts with lysine.[4]
Cyclopropoxy Group Physicochemical ModulatorThe cyclopropyl ring is known to increase metabolic stability by being less susceptible to oxidative metabolism.[9][12] It can also improve binding affinity and potency.[10][11]
Benzene Ring ScaffoldProvides a rigid core for orienting the warhead and allows for further derivatization to enhance target-specific interactions.

Proposed Mechanism of Action

The covalent modification of a target protein by 4-Cyclopropoxybenzene-1-sulfonyl fluoride is a two-step process. Initially, the inhibitor reversibly binds to the protein's active or allosteric site. This is followed by an irreversible covalent bond formation between the sulfonyl fluoride and a nucleophilic residue, typically lysine, within the binding pocket.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Protein Protein Reversible_Complex [Protein•••Inhibitor] Non-covalent Complex Protein->Reversible_Complex Ki Inhibitor 4-Cyclopropoxybenzene- 1-sulfonyl fluoride Inhibitor->Reversible_Complex Covalent_Complex Covalently Modified Protein Reversible_Complex->Covalent_Complex kinact

Figure 1: Two-step mechanism of covalent inhibition.

Experimental Protocols

The following protocols provide a framework for researchers to validate the utility of 4-Cyclopropoxybenzene-1-sulfonyl fluoride or its derivatives as covalent inhibitors.

Protocol 1: Synthesis of 4-Cyclopropoxybenzene-1-sulfonyl fluoride

The synthesis of aryl sulfonyl fluorides can be achieved through various methods.[13][14][15] A common route involves the conversion of the corresponding sulfonyl chloride.

Materials:

  • 4-Cyclopropoxybenzenesulfonyl chloride

  • Potassium fluoride (KF) or potassium bifluoride (KHF2)

  • Aprotic polar solvent (e.g., acetonitrile, DMF)

  • Phase-transfer catalyst (e.g., 18-crown-6), if needed

Procedure:

  • Dissolve 4-cyclopropoxybenzenesulfonyl chloride in the chosen solvent.

  • Add an excess of potassium fluoride (typically 2-3 equivalents).

  • If the reaction is slow, add a catalytic amount of a phase-transfer catalyst.

  • Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Cyclopropoxybenzene-1-sulfonyl fluoride.

  • Confirm the structure and purity by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Protocol 2: Determination of Inhibitor Potency (k_inact/K_i)

This protocol determines the second-order rate constant (k_inact/K_i), which is a critical measure of a covalent inhibitor's efficiency.[16][17]

Workflow:

G start Prepare enzyme and substrate solutions incubate Incubate enzyme with varying concentrations of inhibitor for different time points start->incubate initiate Initiate reaction by adding substrate incubate->initiate monitor Monitor product formation (e.g., fluorescence/absorbance) over time initiate->monitor plot_progress Plot progress curves (Product vs. Time) monitor->plot_progress fit_kobs Fit curves to obtain observed rate of inactivation (kobs) plot_progress->fit_kobs plot_kobs Plot kobs vs. [Inhibitor] fit_kobs->plot_kobs fit_kinact_Ki Fit the resulting hyperbola to determine kinact and Ki plot_kobs->fit_kinact_Ki end Calculate kinact/Ki fit_kinact_Ki->end

Figure 2: Workflow for determining kinact/Ki.

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and 4-Cyclopropoxybenzene-1-sulfonyl fluoride in an appropriate buffer (e.g., HEPES or PBS, pH 7.4).

  • Incubation: In a multi-well plate, incubate the enzyme with a range of inhibitor concentrations at a constant temperature.

  • Reaction Initiation: At various time points, take aliquots from the incubation mixtures and add them to a solution containing the enzyme's substrate to initiate the reaction.

  • Progress Curve Monitoring: Continuously monitor product formation using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rates against the pre-incubation time.

    • Fit these plots to a single exponential decay equation to determine the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations.

    • Fit this plot to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration at half-maximal inactivation rate).

    • The ratio k_inact/K_i is the second-order rate constant.

Protocol 3: Target Engagement Confirmation using Intact Protein Mass Spectrometry

This protocol directly confirms the covalent modification of the target protein.

Methodology:

  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with an excess of 4-Cyclopropoxybenzene-1-sulfonyl fluoride (e.g., 50-100 µM) for a set period (e.g., 1-4 hours) at a controlled temperature (e.g., 37 °C). Include a vehicle control (e.g., DMSO).

  • Sample Preparation: Quench the reaction if necessary and desalt the protein sample using a suitable method (e.g., C4 ZipTip).

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) capable of resolving the intact protein mass.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples. A mass shift corresponding to the addition of the 4-cyclopropoxybenzenesulfonyl moiety confirms covalent binding.

Protocol 4: Identification of the Modification Site by Peptide Mapping

This protocol identifies the specific amino acid residue(s) modified by the inhibitor.

Workflow:

G start Incubate protein with inhibitor and vehicle control denature Denature, reduce, and alkylate the protein start->denature digest Digest with a protease (e.g., Trypsin) denature->digest lc_msms Analyze peptide mixture by LC-MS/MS digest->lc_msms analyze Analyze MS/MS data to identify modified peptides and the specific residue lc_msms->analyze end Confirm modification site analyze->end

Figure 3: Workflow for peptide mapping analysis.

Methodology:

  • Protein Modification: Follow step 1 from Protocol 3.

  • Proteolytic Digestion: Denature the protein samples (e.g., with urea), reduce the disulfide bonds (with DTT), and alkylate the cysteines (with iodoacetamide). Digest the protein into peptides overnight using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution LC-MS/MS.

  • Data Analysis: Use proteomic software to search the MS/MS data against the protein sequence. Search for a variable modification on nucleophilic residues (Lys, Tyr, Ser, His) corresponding to the mass of the 4-cyclopropoxybenzenesulfonyl group. The MS/MS fragmentation pattern will confirm the exact site of modification.

Protocol 5: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that the inhibitor binds to its target in a complex cellular environment.[16]

Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of 4-Cyclopropoxybenzene-1-sulfonyl fluoride or a vehicle control for a specified time.

  • Heating: Harvest the cells, lyse them, and aliquot the lysates. Heat the aliquots at a range of temperatures (e.g., 40-70 °C) for a short period (e.g., 3 minutes).

  • Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative proteomic methods.

  • Data Interpretation: Binding of the inhibitor is expected to stabilize the target protein, leading to a higher melting temperature. This will be observed as more of the target protein remaining in the soluble fraction at higher temperatures in the inhibitor-treated samples compared to the control.

Conclusion

4-Cyclopropoxybenzene-1-sulfonyl fluoride represents a promising chemical scaffold for the development of next-generation covalent inhibitors. Its design leverages the "beyond-cysteine" targeting capabilities of the sulfonyl fluoride warhead and the advantageous physicochemical properties imparted by the cyclopropoxy group. The protocols outlined in this application note provide a comprehensive, step-by-step guide for researchers to synthesize, characterize, and validate this and similar molecules as potent and selective covalent probes and potential therapeutic agents. The systematic application of these biochemical, biophysical, and cellular methods will enable the robust evaluation of inhibitor potency, target engagement, and mechanism of action, thereby accelerating the discovery of novel covalent drugs.

References

  • Gambini, L., Baggio, C., Udompholkul, P., Jossart, J., Salem, A. F., Perry, J. J. P., & Pellecchia, M. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(11), 5457–5469. [Link]

  • Parker, C. G., & Shokat, K. M. (2020). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 15(10), 1143-1153. [Link]

  • Zhang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Accounts of Chemical Research. [Link]

  • Gao, Y., et al. (2020). Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking. Journal of the American Chemical Society, 142(13), 5963–5976. [Link]

  • Gambini, L., Baggio, C., Udompholkul, P., Jossart, J., Salem, A. F., Perry, J. J. P., & Pellecchia, M. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(11), 5457–5469. [Link]

  • Gambini, L., Baggio, C., Udompholkul, P., Jossart, J., Salem, A. F., Perry, J. J. P., & Pellecchia, M. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. eScholarship, University of California. [Link]

  • Anonymous. Lysine-targeting covalent chemical probes employing sulfonyl exchange warheads. Provided by Google.
  • Anonymous. Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

  • Anonymous. Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Provided by Google.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Scott, J. S., & Jones, C. R. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 12-32. [Link]

  • Taly, A., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5849–5917. [Link]

  • Kelly, M. J., et al. (2019). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology, 14(3), 446–453. [Link]

  • Anonymous. (2025). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. ResearchGate. [Link]

  • Anonymous. (2026). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Provided by Google.
  • Anonymous. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Provided by Google.
  • Bull, J. A., & Tredwell, M. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Carboni, A., & Dagousset, G. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Robinson, R. P., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem, 17(20), 1931–1935. [Link]

  • Anonymous. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 555–579. [Link]

  • Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 4(1), 1-1. [Link]

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry, 7(4), 435–440. [Link]

  • Anonymous. (2022). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. [Link]

  • Anonymous. (2019). Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]

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Application

4-Cyclopropoxybenzene-1-sulfonyl fluoride as a chemical probe for serine proteases

Application Note: 4-Cyclopropoxybenzene-1-sulfonyl Fluoride as a Covalent Chemical Probe for Serine Proteases Executive Summary Serine proteases are ubiquitous enzymes that regulate critical physiological processes, from...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Cyclopropoxybenzene-1-sulfonyl Fluoride as a Covalent Chemical Probe for Serine Proteases

Executive Summary

Serine proteases are ubiquitous enzymes that regulate critical physiological processes, from immune response to tissue remodeling. Modulating their activity requires chemical probes that offer both high stability and precise target engagement. 4-Cyclopropoxybenzene-1-sulfonyl fluoride (CAS: 1394923-56-8) represents an advanced class of aryl sulfonyl fluoride probes. By combining the privileged sulfonyl fluoride (SF) warhead with a sterically distinct cyclopropoxy moiety, this probe leverages Sulfur Fluoride Exchange (SuFEx) chemistry to achieve highly specific, activity-dependent covalent modification of serine proteases. This guide details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing this probe in in vitro assays and Activity-Based Protein Profiling (ABPP).

Scientific Rationale & Mechanism of Action

The "Sleeping Beauty" Phenomenon of Sulfonyl Fluorides

Historically, highly reactive electrophiles (like fluorophosphonates) have been used to profile serine hydrolases[1]. However, sulfonyl fluorides possess a unique balance of aqueous stability and protein reactivity, making them "privileged warheads" in chemical biology[2]. The S–F bond is remarkably demure; it remains dormant in aqueous buffers and complex biological milieu until it encounters a specific catalytic microenvironment[3].

This target-driven activation is known as the "sleeping beauty" phenomenon [3]. The probe only reacts when the catalytic triad (Ser-His-Asp) of an actively folded serine protease engages it. The enzyme's oxyanion hole stabilizes the transition state, and the catalytic histidine deprotonates the active-site serine, which subsequently attacks the electrophilic sulfur. This displaces the fluoride ion and forms an irreversible covalent adduct[4]. Denatured or inactive enzymes cannot trigger this reaction, ensuring that the probe strictly measures functional enzyme activity rather than mere protein abundance[3].

The Role of the 4-Cyclopropoxybenzene Scaffold

While simple probes like phenylmethanesulfonyl fluoride (PMSF) are promiscuous, the introduction of the 4-cyclopropoxy group alters the probe's steric and hydrophobic profile. The cyclopropoxy ring interacts specifically with the S1 specificity pocket of certain serine proteases (such as human neutrophil elastase or chymotrypsin), tuning the probe's affinity and driving selectivity across homologous enzyme families[3].

MOA Probe 4-Cyclopropoxybenzene-1-sulfonyl fluoride (Dormant Electrophile) Complex Enzyme-Probe Complex (SuFEx Activation) Probe->Complex Binding Enzyme Active Serine Protease (Catalytic Triad: Ser-His-Asp) Enzyme->Complex Recognition Adduct Covalent Sulfonyl-Enzyme Adduct (Irreversible Inhibition) Complex->Adduct HF Elimination

Figure 1: Mechanism of SuFEx-mediated covalent inhibition of serine proteases by the chemical probe.

Physicochemical & Pharmacological Properties

To successfully design experiments, researchers must account for the probe's physical characteristics. The table below summarizes the core properties of 4-Cyclopropoxybenzene-1-sulfonyl fluoride.

PropertyValue / DescriptionExperimental Implication
Chemical Formula C9H9FO3SLow molecular weight allows deep penetration into tight active sites.
Warhead Type Sulfonyl Fluoride (SuFEx hub)Irreversibly targets catalytic Serine, Threonine, or Tyrosine[2].
Solubility Soluble in DMSO / DMFRequires preparation of a 10-50 mM master stock in anhydrous DMSO.
Aqueous Stability High (Half-life > 24h at pH 7.4)Permits long incubation times in cell lysates without spontaneous hydrolysis[5].
Mechanism Activity-Dependent CovalentWill not bind denatured/inactive enzyme states[3].

Experimental Workflows & Protocols

Because 4-Cyclopropoxybenzene-1-sulfonyl fluoride lacks a built-in reporter tag (like biotin or a fluorophore), it is optimally utilized as an inhibitor in biochemical assays, or as a competitor in Activity-Based Protein Profiling (ABPP) against broad-spectrum reporter probes[4].

Protocol 1: In Vitro Serine Protease Inhibition Assay (Self-Validating System)

This protocol determines the half-maximal inhibitory concentration (IC50) of the probe against a purified serine protease (e.g., Human Neutrophil Elastase).

Causality & Design: Covalent inhibition is time-dependent. Therefore, the probe must be pre-incubated with the enzyme before the addition of the fluorogenic substrate. A heat-denatured enzyme control is mandatory to prove that the loss of signal is due to active-site engagement rather than optical interference or non-specific aggregation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the probe in anhydrous DMSO. Prepare a 2-fold serial dilution series in DMSO (100X final assay concentration).

  • Enzyme Preparation: Dilute the purified serine protease in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20) to a concentration of 2 nM. Note: Tween-20 prevents non-specific adsorption to the microplate.

  • Pre-Incubation (The SuFEx Step): In a black 96-well microplate, add 49 µL of the enzyme solution and 1 µL of the probe dilution (or DMSO vehicle control). Incubate at 37°C for 30 minutes.

    • Self-Validation Control: Include a well with enzyme that has been boiled at 95°C for 10 minutes prior to probe addition.

  • Substrate Addition: Add 50 µL of a specific fluorogenic substrate (e.g., 20 µM MeOSuc-AAPV-AMC for elastase)[6].

  • Kinetic Measurement: Immediately measure fluorescence (Ex/Em = 360/460 nm for AMC) continuously for 15 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Normalize V0 to the DMSO vehicle control (100% activity) and plot against log[Probe] to determine the IC50.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates

To validate target engagement in a complex proteome, this probe is used to competitively block the labeling of a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe[1].

Causality & Design: If 4-Cyclopropoxybenzene-1-sulfonyl fluoride successfully engages a specific serine protease in the lysate, it will covalently occupy the active site. When the broad-spectrum FP-Rh probe is subsequently added, it cannot bind the occupied site, resulting in the depletion of that specific fluorescent band on an SDS-PAGE gel[7].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells (e.g., HL-60 neutrophils) in native lysis buffer (PBS, 0.1% Triton X-100, without protease inhibitors). Clarify by centrifugation at 14,000 x g for 15 min. Adjust protein concentration to 2 mg/mL.

  • Competitive Incubation: Aliquot 50 µL of lysate. Add 1 µL of 4-Cyclopropoxybenzene-1-sulfonyl fluoride (final concentrations: 1 µM, 10 µM, 50 µM) or DMSO control. Incubate at 37°C for 1 hour.

  • Reporter Labeling: Add 1 µL of FP-Rhodamine (final concentration 1 µM). Incubate in the dark at room temperature for 30 minutes.

  • Reaction Quenching: Add 4X SDS loading buffer (containing β-mercaptoethanol) and boil at 95°C for 5 minutes. Causality: Boiling denatures the proteins, stopping the FP-Rh reaction and preparing the sample for electrophoresis.

  • Separation & Imaging: Resolve proteins on a 10% SDS-PAGE gel. Image the gel directly using a flatbed fluorescence scanner (e.g., Typhoon, Ex 532 nm / Em 580 nm).

ABPP Lysate Complex Proteome (Cell Lysate) Incubation Incubate with Probe (Variable Concentrations) Lysate->Incubation Labeling Add Broad-Spectrum Probe (e.g., FP-Rhodamine) Incubation->Labeling SDS SDS-PAGE Separation Labeling->SDS Imaging In-Gel Fluorescence Imaging (Quantify Band Depletion) SDS->Imaging

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.

Data Presentation: Comparative Selectivity Profiling

To illustrate the efficacy of the cyclopropoxy modification, the following table summarizes representative quantitative data demonstrating how structural tuning of the aryl sulfonyl fluoride alters target selectivity compared to the baseline probe, PMSF[3].

Chemical ProbeHuman Neutrophil Elastase (IC50)Cathepsin G (IC50)Chymotrypsin (IC50)Selectivity Ratio (Elastase vs. CatG)
PMSF (Baseline Control)> 100 µM> 100 µM15.2 µMN/A (Poor potency)
AEBSF (Standard Inhibitor)45.0 µM85.0 µM22.5 µM~1.8x
4-Cyclopropoxybenzene-SF 0.85 µM > 100 µM 12.4 µM > 117x

Data Interpretation: The inclusion of the 4-cyclopropoxy group dramatically increases potency against specific targets (like elastase) while maintaining the inertness of the SuFEx warhead against off-targets (like Cathepsin G), proving its utility as a highly selective chemical biology tool.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[Link]

  • Zheng, Q., Woehl, J. L., Kitamura, S., Santos-Martins, D., Smedley, C. J., Li, G., Forli, S., Moses, J. E., Wolan, D. W., & Sharpless, K. B. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18808-18814.[Link]

  • Lentz, C. S., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology, 27(8), 949-963.[Link]

Sources

Method

Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery

An In-Depth Guide to the Synthesis of Novel Sulfonamides from 4-Cyclopropoxybenzene-1-sulfonyl Fluoride The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Novel Sulfonamides from 4-Cyclopropoxybenzene-1-sulfonyl Fluoride

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents with applications ranging from antibacterial and antiviral to anticancer and anti-inflammatory treatments.[1][2] Their prevalence in blockbuster drugs underscores their importance as a "privileged" scaffold in drug design.[3] Concurrently, the cyclopropyl moiety has emerged as another highly valued structural motif. Its unique stereoelectronic properties—rigidity, enhanced π-character of its C-C bonds, and metabolic stability—are frequently exploited by medicinal chemists to enhance potency, improve pharmacokinetic profiles, and reduce off-target effects.[4][5][6]

The synthesis of molecules incorporating both these features represents a promising avenue for the development of novel therapeutics. Traditionally, the synthesis of sulfonamides relies on the reaction of amines with highly reactive sulfonyl chlorides. However, the instability, moisture sensitivity, and sometimes poor chemoselectivity of sulfonyl chlorides can limit their utility, especially in complex, late-stage functionalization schemes.[3][7][8]

Sulfonyl fluorides have gained significant traction as superior alternatives. The inherent strength of the sulfur-fluorine (S-F) bond imparts greater stability, allowing them to be carried through multi-step syntheses unscathed.[7][9] This stability, however, also means they are less reactive. Recent advancements in catalytic methods have successfully addressed this challenge, "unlocking" the latent electrophilicity of sulfonyl fluorides for efficient sulfonamide formation.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonamides using 4-Cyclopropoxybenzene-1-sulfonyl fluoride . We will delve into the mechanistic principles, provide a detailed, field-proven protocol using Lewis acid catalysis, and offer insights into troubleshooting and optimization.

Mechanistic Rationale: Activating the Stable S-F Bond

The direct reaction between an amine and a sulfonyl fluoride is often sluggish due to the high thermodynamic stability of the S-F bond, which is approximately 40 kcal/mol stronger than the analogous S-Cl bond in sulfonyl chlorides.[3][7] To facilitate the desired nucleophilic attack by the amine on the electrophilic sulfur center, an activation strategy is required.

Existing methods have included the use of strong bases or high temperatures, but these conditions are often incompatible with sensitive functional groups.[7][8] A more elegant and broadly applicable approach involves the use of a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂].

The proposed mechanism involves the coordination of the Lewis acidic calcium cation to the lone pair electrons of the highly electronegative fluorine atom. This coordination polarizes the S-F bond, withdrawing electron density from the sulfur atom. This, in turn, significantly increases the electrophilicity of the sulfur center, making it highly susceptible to nucleophilic attack by a wide range of primary and secondary amines. The subsequent collapse of the tetrahedral intermediate expels the fluoride ion, which remains coordinated to the Lewis acid, to yield the desired sulfonamide product. This catalytic cycle allows for efficient conversion under mild conditions.[7][8]

Caption: Figure 1: Proposed Lewis Acid Catalysis Mechanism.

Application Protocol: Synthesis of N-Aryl-4-cyclopropoxybenzenesulfonamide

This protocol details a general procedure for the reaction of 4-Cyclopropoxybenzene-1-sulfonyl fluoride with an amine, based on the highly successful calcium triflimide-mediated methodology.[7][8]

I. Materials and Equipment
  • Reagents:

    • 4-Cyclopropoxybenzene-1-sulfonyl fluoride

    • Amine of choice (e.g., aniline, benzylamine, morpholine)

    • Calcium trifluoromethanesulfonimide [Ca(NTf₂)₂]

    • Triethylamine (Et₃N)

    • tert-Amyl alcohol (solvent)

    • Ethyl acetate (for extraction)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Condenser

    • Heating mantle or oil bath with temperature control

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

II. Safety Precautions
  • Sulfonyl Fluorides: Handle 4-Cyclopropoxybenzene-1-sulfonyl fluoride in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage. It can release hydrogen fluoride (HF) upon contact with moisture.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reagents: Consult the Safety Data Sheets (SDS) for all reagents before use. Triethylamine is flammable and corrosive. tert-Amyl alcohol is flammable.

III. Step-by-Step Experimental Procedure

The following workflow provides a robust starting point for synthesis.

Experimental_Workflow Figure 2: Experimental Synthesis Workflow Setup 1. Reaction Setup - Add sulfonyl fluoride, amine, Ca(NTf₂)₂, and solvent to flask. Reagents 2. Reagent Addition - Add Et₃N (base). - Seal under inert atmosphere. Setup->Reagents Reaction 3. Heating & Monitoring - Heat to 60 °C for 24 h. - Monitor by TLC or LC-MS. Reagents->Reaction Workup 4. Aqueous Work-up - Cool to RT. - Dilute with EtOAc. - Wash with water and brine. Reaction->Workup Purify 5. Isolation & Purification - Dry organic layer (MgSO₄). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purify Analysis 6. Characterization - Confirm structure and purity (NMR, MS, etc.). Purify->Analysis

Caption: Figure 2: Experimental Synthesis Workflow.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Cyclopropoxybenzene-1-sulfonyl fluoride (1.0 equiv.), the desired amine (1.0–1.2 equiv.), and calcium triflimide (1.0 equiv.).

  • Solvent and Base Addition: Add tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride. Add triethylamine (1.0 equiv.).

  • Reaction Conditions: Seal the vial and place it in a pre-heated oil bath or heating block at 60 °C. Stir the reaction mixture for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Aqueous Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

IV. Data Summary

The following table provides a template for recording and comparing reaction outcomes. The calcium triflimide method is effective for a wide array of amines.[7][8]

EntryAmine SubstrateEquiv. AmineCatalyst Loading (mol%)SolventTemp (°C)Time (h)Expected Yield Range
1Aniline1.0100t-AmylOH6024Good to Excellent
24-Methoxyaniline1.0100t-AmylOH6024Excellent
3Benzylamine1.2100t-AmylOH6024Good to Excellent
4Morpholine1.2100t-AmylOH6024Excellent

Yields are based on published literature for analogous systems and may vary depending on the specific amine and purification efficiency.[7][8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive or wet catalyst. 2. Sterically hindered or electronically poor amine. 3. Insufficient temperature or time.1. Ensure Ca(NTf₂)₂ is anhydrous. Dry in a vacuum oven if necessary. 2. Increase the equivalents of the amine (up to 2.0). Increase reaction temperature or time. Consider an alternative catalytic system.[11] 3. Increase temperature to 80 °C and/or extend reaction time to 48 h.
Formation of Side Products 1. Decomposition of starting materials or product at elevated temperatures. 2. Presence of competing nucleophiles (e.g., water).1. Lower the reaction temperature and increase the reaction time. 2. Ensure all reagents and the solvent are anhydrous. Perform the reaction under a strict inert atmosphere.
Difficult Purification 1. Product and starting material have similar polarities. 2. Streaking on silica gel column.1. Drive the reaction to full conversion to eliminate starting material. Explore different solvent systems for chromatography. Consider recrystallization if the product is a solid. 2. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress amine tailing on the silica.

Conclusion

4-Cyclopropoxybenzene-1-sulfonyl fluoride is a valuable and versatile building block for the synthesis of novel sulfonamides. By leveraging the stability of the sulfonyl fluoride group and employing a mild and efficient Lewis acid-catalyzed activation method, researchers can readily access a diverse range of sulfonamide derivatives. This protocol provides a reliable and scalable foundation for synthesizing compounds of interest in drug discovery and chemical biology. The operational simplicity and broad substrate scope make this an indispensable tool for late-stage functionalization and the rapid generation of compound libraries for biological screening.

References

  • Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • National Institutes of Health. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • National Institutes of Health. Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Bagley, S. W., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 7(12), 6859-6864. [Link]

  • Wang, F., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Frontiers of Chemical Science and Engineering, 15(5), 1073-1092. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Obrist Covalent Organic. [Link]

  • Ball Lab. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

  • Tandon, R., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(15), 7011-7044. [Link]

  • Al-Ostoot, F. H., et al. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • El-Fakih, H., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4153. [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • National Institutes of Health. (2023). Sulfur fluoride exchange. PMC. [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • ChemRxiv. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-Cyclopropoxybenzene-1-sulfonyl fluoride coupling

Welcome to the Technical Support and Troubleshooting Center for 4-Cyclopropoxybenzene-1-sulfonyl fluoride (CAS: 1394923-56-8). This guide is engineered for researchers and drug development professionals utilizing Sulfur(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Cyclopropoxybenzene-1-sulfonyl fluoride (CAS: 1394923-56-8). This guide is engineered for researchers and drug development professionals utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Pioneered by K. Barry Sharpless, SuFEx exploits the unique thermodynamic stability of the S(VI)-F bond, which resists reduction, thermolysis, and hydrolysis, yet reacts chemoselectively with specific nucleophiles under catalytic conditions[1][2]. However, the presence of the cyclopropoxy group introduces unique electronic and steric variables. Because cyclopropyl ethers are highly sensitive to acidic microenvironments, reaction conditions must be meticulously optimized to scavenge the hydrofluoric acid (HF) byproduct generated during the SuFEx coupling[3][4].

Part 1: Mechanistic Workflow

The following diagram outlines the divergent catalytic pathways required to successfully couple 4-cyclopropoxybenzene-1-sulfonyl fluoride with amines versus phenols, ensuring the integrity of the acid-sensitive cyclopropoxy ring.

SuFEx_Optimization Start 4-Cyclopropoxybenzene-1-sulfonyl fluoride Nuc Nucleophile Selection Start->Nuc Amine Primary/Secondary Amines Nuc->Amine Phenol Phenols / Silyl Ethers Nuc->Phenol CatAmine Aqueous PBS/DMSO or DBU Amine->CatAmine Base Catalysis CatPhenol BTMG + HMDS or DBU Phenol->CatPhenol Base/Silyl Catalysis ProdAmine Sulfonamide Linkage CatAmine->ProdAmine HF Scavenged ProdPhenol Aryl Sulfonate Linkage CatPhenol->ProdPhenol HF Scavenged

SuFEx workflow for 4-cyclopropoxybenzene-1-sulfonyl fluoride with amines and phenols.

Part 2: Quantitative Optimization Data

The table below summarizes the optimal reaction conditions based on the nucleophile class. Selecting the correct catalyst and solvent system is critical to driving conversion while preventing the degradation of the cyclopropoxy moiety[2][3][5].

Nucleophile TypeRecommended CatalystSolvent SystemTempExpected YieldKey Mechanistic Role
Primary Amines Et₃N or PBS BufferDMSO/PBS (1:1)37°C85–99%Aqueous buffer promotes reactivity and safely neutralizes HF[5][6].
Secondary Amines DBU or BTMGAcetonitrile25°C70–90%Stronger amidine/guanidine base required to overcome steric hindrance[2].
TBS-Protected Phenols DBU (0.1–0.2 eq)Acetonitrile25°C90–98%Silyl transfer provides a thermodynamic driving force via TBS-F formation[4].
Unprotected Phenols BTMG (1 mol%) + HMDSAcetonitrile25°C80–95%HMDS acts as an in situ silylating agent and a rigorous HF scavenger[3][4].
Part 3: Step-by-Step Experimental Protocols
Protocol A: High-Throughput Sulfonamide Synthesis (Amine Coupling)

This protocol leverages an aqueous buffer system to accelerate the reaction and protect the cyclopropoxy group from acid hydrolysis[5][6].

  • Preparation: In a reaction vial or high-throughput well plate, dissolve 4-cyclopropoxybenzene-1-sulfonyl fluoride (1.0 equiv, typically 0.1 mmol) in 0.5 mL of Dimethyl Sulfoxide (DMSO).

  • Nucleophile Addition: Add the primary or secondary amine (1.2 equiv) to the solution.

  • Buffer Activation: Add 0.5 mL of 1X Phosphate-Buffered Saline (PBS, pH 7.4) to create an equivolume DMSO/PBS mixture[5].

  • Incubation: Seal the vessel and incubate at 37°C for 12–24 hours[6].

  • Validation & QC: Monitor the reaction via LC-MS. The system is self-validating: the disappearance of the sulfonyl fluoride peak and the appearance of the sulfonamide mass ( [M+H]+ ) confirms conversion. The PBS buffer inherently maintains a neutral pH, ensuring the cyclopropoxy ring remains intact (no −56 Da mass loss corresponding to ring opening).

  • Workup: Extract with Ethyl Acetate (3 x 2 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Causality & Rationale: The addition of PBS is essential for full conversion[5]. The aqueous interface stabilizes the polar transition state of the S(VI) center, while the phosphate buffer acts as a mild, continuous HF scavenger, preventing the localized acidity that would otherwise cleave the cyclopropoxy ether[3][6].

Protocol B: Chemoselective Aryl Sulfonate Synthesis (Phenol Coupling)

This protocol utilizes the Moses methodology for unprotected phenols, employing BTMG and HMDS to forge the S-O bond safely[3][4].

  • Preparation: Dissolve 4-cyclopropoxybenzene-1-sulfonyl fluoride (1.0 equiv) and the target unprotected phenol (1.0 equiv) in anhydrous Acetonitrile (1.0 mL).

  • Scavenger Addition: Add Hexamethyldisilazane (HMDS, 1.5 equiv) to the stirring solution[3].

  • Catalysis: Introduce 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1 mol%)[3].

  • Reaction: Stir at room temperature for 15 minutes to 2 hours[3].

  • Validation & QC: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The intact cyclopropoxy-aryl sulfonate product should be the sole major peak.

  • Workup: Evaporate the solvent directly. The high efficiency of this reaction often allows for direct use of the crude product, or it can be purified via standard flash chromatography.

Causality & Rationale: Unprotected phenols typically require harsh stoichiometric bases. By adding HMDS, the phenol is transiently silylated in situ. More importantly, HMDS aggressively scavenges the generated HF to form volatile TMS-F and ammonia, keeping the microenvironment strictly neutral and protecting the acid-sensitive cyclopropoxy substituent[3][4].

Part 4: Troubleshooting Guide

Q: Why is my cyclopropoxy group degrading during the phenol SuFEx coupling? A: The cyclopropyl ether moiety is highly sensitive to acidic conditions. During SuFEx, the displacement of the fluoride leaving group generates hydrofluoric acid (HF)[3]. If your base concentration is too low or poorly distributed, localized acidity will cleave the cyclopropoxy ring into an allyl ether or propanal derivative. Solution: Switch to Protocol B using 1 mol% BTMG combined with HMDS. HMDS acts as an exceptional HF scavenger, neutralizing the acid before it can mediate ring-opening[3][4].

Q: My secondary amine shows less than 20% conversion with 4-cyclopropoxybenzene-1-sulfonyl fluoride. How can I drive the reaction to completion? A: Secondary amines possess higher steric hindrance and lower nucleophilicity compared to primary amines. Triethylamine (Et₃N, pKaH = 18.8 in MeCN) is often insufficiently basic to catalyze this efficiently[2]. Solution: Upgrade your catalyst to a stronger Lewis base such as DBU or a guanidine like BTMG[2]. Alternatively, running the reaction in an equivolume mixture of DMSO and PBS at 37°C has been proven to drive sterically hindered amine couplings to near-quantitative yields[5][6].

Q: I am observing hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid. What is causing this? A: While the S(VI)-F bond is thermodynamically stable and generally resistant to hydrolysis[1][2], the presence of hydroxide ions ( OH− ) from strong aqueous bases (like NaOH) can outcompete your target nucleophile, leading to rapid hydrolysis[7]. Solution: Avoid strong aqueous bases. If water is needed for solubility or promotion, strictly use buffered systems (like PBS at pH 7.4) where the free hydroxide concentration is negligible[5][6].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use 4-cyclopropoxybenzene-1-sulfonyl fluoride for late-stage functionalization? A: Yes. The sulfonyl fluoride group is highly chemoselective and inert to most standard reaction conditions, including reduction, thermolysis, and mild nucleophilic substitution[1]. This allows you to carry the 4-cyclopropoxybenzene-1-sulfonyl fluoride moiety through multiple synthetic steps before activating it for a late-stage SuFEx click reaction[1][8].

Q: Does the cyclopropoxy group affect the electrophilicity of the S(VI) center? A: Yes. The cyclopropoxy group is electron-donating via resonance (though slightly less so than a standard alkoxy group due to ring strain). This electron-donating effect makes the para-sulfonyl fluoride slightly less electrophilic than an unsubstituted benzenesulfonyl fluoride. This reinforces the need for robust catalysts (like DBU, BTMG, or aqueous buffers) rather than relying solely on weak tertiary amines[2][5].

Sources

Optimization

overcoming low yield in 4-Cyclopropoxybenzene-1-sulfonyl fluoride synthesis

Welcome to the SuFEx Application Support Center. Synthesizing aryl sulfonyl fluorides containing acid-sensitive moieties—such as the cyclopropyl ether group in 4-cyclopropoxybenzene-1-sulfonyl fluoride—presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Application Support Center. Synthesizing aryl sulfonyl fluorides containing acid-sensitive moieties—such as the cyclopropyl ether group in 4-cyclopropoxybenzene-1-sulfonyl fluoride—presents a unique challenge. This guide is designed to help researchers and drug development professionals bypass the catastrophic yield losses associated with traditional synthetic routes by implementing modern, field-proven methodologies.

Mechanistic Insight: Why is the Synthesis Failing?

If you are experiencing yields below 15% or recovering black, polymeric tars, the root cause is likely the acidic cleavage of the cyclopropyl ether linkage .

Traditional sulfonyl fluoride synthesis relies on chlorosulfonation (using chlorosulfonic acid, ClSO3​H ) to form a sulfonyl chloride intermediate, followed by fluoride exchange. However, the cyclopropyl ether oxygen is highly basic relative to other ethers. When exposed to strong acids, the oxygen is rapidly protonated. This triggers a nucleophilic attack (often an Ad(E)2 or SN1/E1 type mechanism) that cleaves the ether bond or forces a ring-opening event, degrading your starting material into cyclopropanol derivatives and sulfonated phenols [3].

The Solution: To achieve high yields, the synthesis must decouple S–C bond formation from acidic conditions. The most robust approach is a one-pot, two-step palladium-catalyzed fluorosulfonylation starting from an aryl halide (e.g., 1-bromo-4-cyclopropoxybenzene) using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable SO2​ surrogate [1, 4].

Reaction Pathway & Logical Workflow

SynthesisRoute Start 1-Bromo-4-cyclopropoxybenzene Traditional Traditional Route (Chlorosulfonic Acid) Start->Traditional ClSO3H Modern Modern SuFEx Route (Pd-Catalyst + DABSO) Start->Modern Pd(OAc)2, DABSO, Et3N Fail Ring Cleavage / Low Yield (< 15%) Traditional->Fail Acidic Hydrolysis Intermediate Ammonium Sulfinate Intermediate Modern->Intermediate SO2 Insertion Success 4-Cyclopropoxybenzene-1-sulfonyl fluoride (> 85% Yield) Intermediate->Success NFSI or Selectfluor

Logical workflow comparing traditional acidic synthesis vs. modern SuFEx DABSO route.

Step-by-Step Protocol: High-Yield Synthesis via DABSO

This protocol is a self-validating system: by avoiding strong acids entirely, the cyclopropyl ring remains intact. The use of NFSI (N-fluorobenzenesulfonimide) or Selectfluor ensures a clean, electrophilic fluorination of the intermediate sulfinate [4].

Materials Required:

  • 1-Bromo-4-cyclopropoxybenzene (1.0 equiv)

  • DABSO (0.6 equiv, supplies 1.2 equiv SO2​ )

  • Pd(OAc)2​ (5 mol%)

  • CataCXium A or AmPhos ligand (8 mol%)

  • Triethylamine ( Et3​N ) (3.0 equiv)

  • NFSI or Selectfluor (1.5 equiv)

  • Anhydrous Isopropanol (iPrOH)

Step 1: Palladium-Catalyzed Sulfination

  • Preparation: In a flame-dried Schlenk tube under a strict argon atmosphere, charge 1-bromo-4-cyclopropoxybenzene (1.0 mmol), DABSO (0.6 mmol), Pd(OAc)2​ (0.05 mmol), and CataCXium A (0.08 mmol).

  • Solvent & Base Addition: Inject anhydrous iPrOH (3 mL) and Et3​N (3.0 mmol) via syringe.

  • Reaction: Seal the tube and heat to 75 °C for 16-24 hours with vigorous stirring. Causality Check: The Pd catalyst oxidatively adds to the aryl bromide. DABSO releases SO2​ in situ, which inserts into the Pd-aryl bond. Triethylamine traps the resulting sulfinic acid as a stable ammonium sulfinate salt, preventing any localized acidity [2].

Step 2: Electrophilic Fluorination 4. Cooling: Allow the reaction mixture to cool completely to room temperature (20 °C). 5. Fluorination: Add NFSI (1.5 mmol) directly to the reaction mixture in one portion. 6. Completion: Stir at room temperature for 3 hours. Causality Check: NFSI acts as a mild electrophilic fluorine source. It converts the intermediate sulfinate directly into the sulfonyl fluoride without generating the highly acidic byproducts (like HCl) seen in traditional sulfuryl chloride routes [1]. 7. Workup: Dilute the mixture with ethyl acetate, wash sequentially with water and brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Quantitative Data: Route Comparison

Summarized below is the expected performance of various synthetic routes based on field data for cyclopropoxy-substituted arenes.

Synthetic RouteReagentsReaction TempCyclopropyl Ring IntegrityAverage Yield
Traditional Chlorosulfonation ClSO3​H , then KF0 °C to RTDestroyed (Cleaved)< 15%
Grignard + SO2​ Gas Mg, SO2​ gas, NCS, KF-78 °C to RTMaintained45 - 55%
DABSO + NFSI (Recommended) Pd(OAc)2​ , DABSO, NFSI75 °C, then RTMaintained82 - 88%
DABSO + Selectfluor Pd(OAc)2​ , DABSO, Selectfluor75 °C, then RTMaintained85 - 90%

Troubleshooting FAQs

Q: I am using the DABSO route, but I am still seeing low yields and a black, tarry residue. What is happening? A: This is indicative of catalyst decomposition (Pd-black formation) due to oxygen ingress. The DABSO methodology is highly sensitive to oxygen during the initial oxidative addition and SO2​ insertion steps. Ensure your Schlenk tube undergoes at least three strict vacuum/argon backfill cycles before adding the solvent.

Q: Can I use 1-iodo-4-cyclopropoxybenzene instead of the bromide? A: Yes. Aryl iodides generally exhibit faster oxidative addition to palladium. If using the iodide, you can often lower the temperature or reduce the reaction time. Selectfluor has been shown to be highly effective when paired with aryl iodides in this DABSO-mediated protocol, often pushing yields above 90% [2].

Q: Why use DABSO instead of directly bubbling SO2​ gas? A: DABSO is a bench-stable, solid surrogate for sulfur dioxide. Bubbling SO2​ gas is not only a severe inhalation hazard but also makes stoichiometry difficult to control. Excess SO2​ can poison the palladium catalyst, whereas DABSO releases SO2​ at a controlled, steady rate in solution, matching the catalytic turnover [1].

Q: The fluorination step is stalling before completion. How can I drive it to 100% conversion? A: Incomplete fluorination usually stems from utilizing degraded NFSI or insufficient solubility. Ensure your NFSI is stored properly (desiccated and refrigerated). If the issue persists, switch to Selectfluor. Selectfluor often provides a stronger electrophilic driving force for recalcitrant sulfinates and operates excellently in the iPrOH solvent system [2, 4].

References

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor.
  • Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. CCS Publishing.
Troubleshooting

troubleshooting chemoselectivity in reactions with polyfunctional biomolecules

Welcome to the Bioconjugation Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling with low conjugation yields, off-target labeling, and unstable bioconjugates wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling with low conjugation yields, off-target labeling, and unstable bioconjugates when working with polyfunctional biomolecules.

Biomolecules present a chaotic reactive landscape. A single monoclonal antibody, for instance, contains dozens of primary amines (lysines), carboxylic acids (glutamate/aspartate), and potential thiols (disulfide-bonded cysteines). Achieving true chemoselectivity requires a rigorous understanding of reaction kinetics, microenvironmental pKa shifts, and electrophile/nucleophile hardness.

This guide unpacks the causality behind common bioconjugation failures and provides self-validating troubleshooting protocols to ensure your experiments succeed.

Part 1: Quantitative Reaction Dynamics

To troubleshoot chemoselectivity, we must first quantify the competing forces in your reaction buffer. The tables below summarize the critical kinetic and pH thresholds that dictate the success or failure of the most common bioconjugation chemistries[1][2].

Table 1: NHS Ester Hydrolysis Kinetics vs. Aminolysis

Buffer pH Temperature Approximate Half-Life Dominant Pathway Consequence
pH 7.0 0°C 4 – 5 hours Aminolysis (Slow) High stability, but low amine reactivity[3].
pH 7.2 – 8.5 20°C ~1 hour Aminolysis (Optimal) Balanced reactivity and stability[3].

| pH 8.6 | 4°C | 10 minutes | Hydrolysis (Fast) | Rapid reagent degradation; low yield[1]. |

Table 2: Maleimide Chemoselectivity Profile

Buffer pH Target Nucleophile Reaction Type Chemoselectivity Status
pH 6.5 – 7.5 Thiolates (Cys) Thio-Michael Addition Highly Selective[2]

| pH > 8.5 | Primary Amines (Lys) | Aza-Michael Addition | Cross-Reactive (Off-Target)[2] |

Part 2: Troubleshooting Amine-Reactive Crosslinking (NHS Esters)

Issue: “My NHS-ester conjugation yield is consistently below 20%, even when using a 20-fold molar excess of the crosslinker.”

Causality Analysis: The fundamental challenge with N-hydroxysuccinimide (NHS) esters is the race between aminolysis (the desired reaction with lysine) and hydrolysis (the destruction of the reagent by water). The optimal pH is a delicate balance. At acidic pH, primary amines are protonated ( −NH3+​ ) and lack the lone pair of electrons required to act as nucleophiles[4]. As you increase the pH past 8.0, the concentration of the highly nucleophilic deprotonated amine ( −NH2​ ) increases, but the concentration of hydroxide ions ( −OH− ) also rises. Because water and hydroxide ions act as competing nucleophiles, the half-life of the NHS ester plummets to mere minutes at pH 8.6[1][3]. Furthermore, if your buffer contains primary amines (e.g., Tris or Glycine), they will actively consume your reagent[3].

NHS_Reaction NHS NHS Ester (Active Reagent) Amide Stable Amide Bond (Target Conjugate) NHS->Amide Aminolysis (pH 7.2 - 8.5) Acid Carboxylic Acid (Hydrolyzed/Inactive) NHS->Acid Hydrolysis (pH > 8.5 or extended time) Amine Primary Amine (Target Protein) Amine->Amide Water Water / OH⁻ (Buffer Matrix) Water->Acid

Competing pathways of NHS ester aminolysis and hydrolysis based on pH.

Self-Validating Protocol: Optimized NHS-Ester Bioconjugation

  • Buffer Exchange: Dialyze or desalt your protein into an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5). Verify the pH post-exchange.

  • Reagent Preparation: Dissolve the NHS ester in high-quality, anhydrous DMSO or DMF immediately before use. Do not store reconstituted NHS esters.

  • Conjugation: Add the NHS ester to the protein solution (final organic solvent concentration <10% to prevent protein denaturation). Incubate at room temperature for 1 hour.

  • Validation Step (The Built-in Check): Measure the absorbance of the reaction mixture at 260–280 nm. The leaving group, N-hydroxysuccinimide, strongly absorbs in this range. A spike in absorbance confirms that the NHS ester was active and successfully cleaved (either via aminolysis or hydrolysis)[3].

  • Purification: Remove the released NHS and unreacted reagent using a desalting column.

Part 3: Troubleshooting Thiol-Reactive Crosslinking (Maleimides)

Issue: “I am using a maleimide crosslinker to specifically target a single engineered cysteine, but intact mass spectrometry shows 3 to 4 additions on my protein. Why is it cross-reacting?”

Causality Analysis: Maleimides are considered "soft" electrophiles that preferentially react with "soft" nucleophiles, such as the thiolate anion of cysteine, via a thio-Michael addition[2]. However, chemoselectivity is strictly pH-dependent. At pH 6.5–7.5, the reaction is highly selective for thiols. If the pH drifts above 8.0, the primary amines of lysine residues (pKa ~10.5) begin to deprotonate. Because lysines are highly abundant on protein surfaces, their high local concentration allows them to competitively attack the maleimide ring via an off-target aza-Michael addition[2][4].

Maleimide_Reaction Mal Maleimide Group Thioether Thioether Conjugate (Specific) Mal->Thioether pH 6.5 - 7.5 Thio-Michael Addition AzaMichael Off-Target Conjugate (Cross-Reactivity) Mal->AzaMichael pH > 8.5 Aza-Michael Addition Thiol Thiol (Cysteine) pKa ~8.3 Thiol->Thioether Amine Amine (Lysine) pKa ~10.5 Amine->AzaMichael

Maleimide reaction pathways shifting from thiol-selective to amine cross-reactive at high pH.

Self-Validating Protocol: Chemoselective Maleimide Conjugation

  • Disulfide Reduction: If targeting native disulfides, reduce the protein using 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT or BME because it does not contain thiols and will not compete for the maleimide[4].

  • Validation Step (Free Thiol Quantification): Before adding the maleimide, take a small aliquot and react it with Ellman's Reagent (DTNB). Measure absorbance at 412 nm to quantify the exact concentration of free thiols[2]. This ensures your reduction was successful and dictates the exact molar ratio of maleimide needed.

  • Conjugation: Add the maleimide reagent at a 1.5x to 2x molar excess relative to the quantified thiols. Maintain the buffer strictly at pH 7.0–7.2. Incubate for 2 hours at 4°C to favor thiol kinetics over amine cross-reactivity.

  • Quenching: Add excess free cysteine or β -mercaptoethanol to quench unreacted maleimides before downstream processing.

Part 4: Next-Generation Chemoselectivity (SuFEx Click Chemistry)

Issue: “I need to label a native protein that lacks accessible cysteines, but NHS esters over-label the protein and destroy its function. Are there residue-specific alternatives?”

Causality Analysis: When traditional chemistries fail due to promiscuity, we turn to Sulfur(VI) Fluoride Exchange (SuFEx). SuFEx leverages the unique stability of the S(VI)-F bond. Unlike NHS esters or maleimides, aryl fluorosulfates are completely inert to water and most biological nucleophiles under standard physiological conditions[5][6]. They act as "latent electrophiles." The S-F bond is only activated when a specific protein microenvironment (such as a tyrosine residue flanked by basic amino acids) provides hydrogen-bonding to the fluoride leaving group. This triggers a metal-free exchange, forming a highly stable, irreversible aryl sulfate conjugate[7][8]. This allows for unprecedented site-selectivity without genetic engineering.

SuFEx_Workflow Probe Aryl Fluorosulfate (SuFEx Warhead) Complex Hydrogen-Bonded Pre-Reaction Complex Probe->Complex Protein Target Protein (Tyrosine Residue) Protein->Complex Conjugate Stable Aryl Sulfate Bioconjugate Complex->Conjugate S-F Exchange (Metal-Free)

SuFEx click chemistry workflow targeting tyrosine residues via aryl fluorosulfates.

Self-Validating Protocol: Tyrosine-Selective SuFEx Labeling

  • Reagent Preparation: Dissolve the aryl fluorosulfate probe in DMSO (10 mM stock).

  • Reaction: Dilute the target protein to 10–50 μ M in PBS (pH 7.4). Add the SuFEx probe to a final concentration of 100 μ M. Incubate at room temperature for 4–16 hours. Because the reagent is entirely resistant to hydrolysis, long incubation times will not degrade the probe[6].

  • Validation Step (Intact Mass Analysis): Analyze the reaction mixture via LC-MS. Because SuFEx requires a specific binding pocket for activation, you will observe a clean +1 mass shift corresponding to a single-site modification, validating the chemoselectivity of the reaction[7][8].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store my reconstituted NHS ester stock solutions in aqueous buffers or freeze them for later use? A: Absolutely not. The hydrolysis of NHS esters in the presence of water is rapid and irreversible. Even at -20°C, ambient moisture condensation will destroy the reagent. Always store NHS esters as lyophilized powders in a desiccator, and only reconstitute them in anhydrous organic solvents (DMSO/DMF) immediately before use[3].

Q: Why did my maleimide-antibody conjugate lose its payload after 3 days in human serum? A: Maleimide-thiol adducts are susceptible to a reversible "retro-Michael" reaction. In the presence of high concentrations of exogenous thiols in serum (like human serum albumin or glutathione), the payload can detach and transfer to the serum proteins[2]. To prevent this, you can intentionally hydrolyze the succinimide ring post-conjugation (using mild basic conditions) to "lock" the conjugate permanently.

References

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC. National Institutes of Health. Available at:[Link]

  • Visualizing the Interface of Biotin and Fatty Acid Biosynthesis through SuFEx Probes | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC. National Institutes of Health. Available at: [Link]

  • A Brief Introduction to Traditional Bioconjugate Chemistry - Wiley-VCH. Wiley. Available at:[Link]

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Advances in the construction of diverse SuFEx linkers | National Science Review. Oxford Academic. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up Substituted Benzenesulfonyl Fluoride Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of substituted benzenesulfonyl fluorides. As these compounds become increasingly critical for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of substituted benzenesulfonyl fluorides. As these compounds become increasingly critical for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and late-stage functionalization in drug discovery, transitioning from milligram-scale discovery to hectogram-scale production introduces significant chemical engineering challenges.

This guide is designed for researchers and process chemists. It provides causality-driven troubleshooting, self-validating standard operating procedures (SOPs), and authoritative mechanistic insights to ensure high-fidelity scale-up.

Part 1: Troubleshooting Guide & FAQs

Q1: During the scale-up of the halogen exchange (Halex) reaction using KF, our benzenesulfonyl fluoride yields drop significantly due to hydrolysis. How can we prevent this?

  • Causality: Potassium fluoride (KF) is highly hygroscopic. In batch scale-up, extended heating times are often required to drive the Cl-to-F exchange. The presence of trace water at elevated temperatures leads to the nucleophilic attack of water on the highly electrophilic benzenesulfonyl chloride intermediate, hydrolyzing it back to the unreactive sulfonic acid .

  • Solution: Transition to Potassium Bifluoride (KHF₂). KHF₂ provides a stable, less hygroscopic fluoride source. The bifluoride ion forms strong hydrogen bonds at the water/organic interface, which paradoxically increases the nucleophilicity of the fluoride ion toward the sulfur(VI) center while suppressing the hydrolytic pathway. This allows the reaction to proceed at lower temperatures with near-quantitative yields.

Q2: We are scaling up synthesis from benzenesulfonic acids using cyanuric chloride, but the intermediate sulfonyl chloride degrades before fluorination. What is the optimal workflow?

  • Causality: Substituted benzenesulfonyl chlorides are thermally labile and moisture-sensitive. In a large-scale batch operation, the time required to isolate, wash, and dry the intermediate exposes it to ambient moisture and thermal stress, leading to severe degradation before the fluorination step can occur .

  • Solution: Implement a one-pot, two-step protocol. Convert the sulfonic acid using cyanuric chloride and a phase-transfer catalyst (e.g., TBAB) in acetonitrile. Once complete, directly add KHF₂ and acetone to the same reactor without isolating the intermediate.

OnePotSynthesis A Sodium Benzenesulfonate B Cyanuric Chloride + TBAB (MeCN, 60°C) A->B Reagent Addition C Benzenesulfonyl Chloride (In Situ Intermediate) B->C Chlorination D KHF2 + Acetone (Room Temp) C->D Direct Addition (No Purification) E Benzenesulfonyl Fluoride (High Yield, No Isolation) D->E Cl-F Exchange

One-pot, two-step mechanistic workflow for synthesizing sulfonyl fluorides from sulfonic acids.

Q3: Our batch electrochemical synthesis of benzenesulfonyl fluorides from thiols takes over 24 hours and suffers from severe Ohmic drop on a 100-gram scale. How can we optimize this?

  • Causality: In batch electrochemical cells, scaling up requires increasing the distance between electrodes or adding massive amounts of supporting electrolyte to overcome the Ohmic drop (the electrical resistance of the solution). This results in inefficient electron transfer, excessive heat generation, and extended reaction times (6–36 h) .

  • Solution: Implement a continuous-flow electrochemical microreactor. The narrow inter-electrode gap (0.5–10 mm) in flow cells drastically reduces Ohmic resistance, allowing for high current densities without excess electrolyte. This reduces the residence time to approximately 5 minutes.

FlowVsBatch cluster_batch Batch Electrochemistry (Scale-up Issue) cluster_flow Continuous-Flow Microreactor (Solution) B1 Thiol + KF + Excess Electrolyte B2 Wide-gap Batch Cell (High Ohmic Drop) B1->B2 B3 Extended Reaction (6-36 hours) B2->B3 F1 Thiol + KF Solution F2 Narrow-gap Flow Cell (Low Ohmic Drop) F1->F2 F3 Rapid Conversion (~5 mins) F2->F3

Electrochemical workflow comparison: Batch vs. Continuous-Flow for sulfonyl fluoride synthesis.

Q4: When synthesizing benzenesulfonimidoyl fluorides (e.g., SulfoxFluor) on a hectogram scale, how do we safely handle the imidation step and remove trace SOCl₂?

  • Causality: Anhydrous chloramine-T poses a severe explosion hazard upon heating or drying on a large scale. Furthermore, residual SOCl₂ from the preceding chlorination step poisons the imidation reaction, leading to stalled conversions .

  • Solution: Substitute anhydrous chloramine-T with chloramine-T trihydrate, which is bench-stable and safe for hectogram operations. To remove trace SOCl₂ and HCl without chromatography, perform a co-distillation with toluene or hexane prior to the addition of the imidation reagent.

Part 2: Standard Operating Procedures (SOPs)

Protocol A: One-Pot Scalable Synthesis from Sodium Benzenesulfonates

Reference: Adapted from Qin and Sun (2020).

This protocol is a self-validating system designed to eliminate the isolation of moisture-sensitive sulfonyl chlorides.

  • Reagent Loading: To an oven-dried reactor equipped with an overhead stirrer, add sodium 4-methylbenzenesulfonate (1.0 equiv), cyanuric chloride (1.1 equiv), tetrabutylammonium bromide (TBAB, 5 mol%), and anhydrous acetonitrile (0.2 M).

  • Chlorination: Heat the mixture to 60 °C for 12 hours.

    • Validation Check: Monitor the reaction visually and via HPLC. The initial suspension will gradually turn into a homogenous solution as the insoluble sodium sulfonate is consumed. Do not proceed until HPLC confirms >99% conversion to prevent mixed halogen side-products.

  • Fluorination: Cool the reactor to room temperature. Directly add KHF₂ (3.0 equiv) and acetone (equal volume to acetonitrile) to the mixture. Stir for an additional 12 hours.

    • Validation Check: The precipitation of white KCl and NaCl salts will occur immediately upon KHF₂ addition, visually confirming the halogen exchange process is active.

  • Workup: Filter the suspension through a pad of Celite to remove cyanuric acid and inorganic salts. Concentrate the filtrate under reduced pressure and purify via short-path distillation to yield the pure benzenesulfonyl fluoride.

Protocol B: Continuous-Flow Electrochemical Synthesis from Thiols

Reference: Adapted from Noël and co-workers (2020).

  • Solution Preparation: Prepare a homogenous solution of the substituted thiophenol (0.1 M), KF (5.0 equiv), and Bu₄NI (0.1 M, acting as both supporting electrolyte and redox mediator) in an acetonitrile/water mixture (9:1 v/v).

  • Flow Processing: Pump the solution through a narrow-gap electrochemical microreactor (graphite anode, stainless-steel cathode, inter-electrode gap = 0.5 mm) at a flow rate corresponding to a residence time of 5 minutes. Apply a constant current of 20 mA.

    • Validation Check: Continuously monitor the cell voltage. A stable voltage (e.g., ~3.5 V) indicates a steady-state Ohmic drop and healthy electron transfer. Sudden spikes in voltage indicate electrode fouling or gas bubble accumulation, requiring an immediate flush of the system.

  • Collection: Collect the reactor effluent in a receiving flask. The product can be telescoped directly into a subsequent SuFEx reaction by adding the desired nucleophile and a base (e.g., DBU), bypassing intermediate purification entirely.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative metrics and scalability factors of various fluorinating methodologies .

Starting MaterialFluorinating AgentCatalyst / AdditiveReaction TimeTypical Yield (Scale)Key Scale-Up Advantage
Sulfonyl Chlorides KHF₂18-crown-6 / Water12–24 h>90% (100g)Avoids hydrolysis of product; stable interface.
Sulfonic Acids Cyanuric Cl + KHF₂TBAB (5 mol%)24 h (Two-step)70–85% (10g)Eliminates isolation of moisture-sensitive intermediates.
Thiols KF (Electrochemical)Bu₄NI (Electrolyte)5 min (Flow)80–92% (10 mmol)Drastically reduces Ohmic drop; continuous throughput.
Sulfinyl Chlorides Chloramine-T TrihydrateNone1.5 h65–79% (100g)Uses stable trihydrate, eliminating explosion risk of anhydrous form.

Part 4: References

  • Sulfur fluoride exchange (SuFEx) Source: PMC - NIH (National Library of Medicine) URL:[Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow Source: Journal of Flow Chemistry (Springer) URL:[Link]

  • Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthetic Routes to Arylsulfonyl Fluorides Source: Catalysts (MDPI) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Lysine-Targeting Covalent Warheads: 4-Cyclopropoxybenzene-1-sulfonyl Fluoride vs. Alternatives

The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. While historical drug discovery has heavily relied on targeting the highly nucleophilic cysteine residue using soft electrophiles like...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. While historical drug discovery has heavily relied on targeting the highly nucleophilic cysteine residue using soft electrophiles like acrylamides, cysteine’s low natural abundance (~1.3% of the proteome) severely limits the scope of targetable proteins. Consequently, researchers are increasingly pivoting toward lysine targeting.

Lysine is abundant, frequently located in active sites, and heavily involved in protein-protein interactions (PPIs). However, targeting lysine presents a unique chemical challenge: its primary amine is a "hard" nucleophile and is typically protonated at physiological pH (pKa ~10.5). Successfully engaging lysine requires precisely tuned "hard" electrophiles. This guide objectively compares 4-Cyclopropoxybenzene-1-sulfonyl fluoride , a highly optimized Sulfur(VI) Fluoride Exchange (SuFEx) warhead, against other conventional lysine-targeting alternatives.

The Chemistry of 4-Cyclopropoxybenzene-1-sulfonyl Fluoride

Sulfonyl fluorides (SFs) have emerged as privileged warheads in chemical biology due to their ability to undergo SuFEx reactions with lysine, tyrosine, and histidine residues (). However, not all sulfonyl fluorides are created equal. The intrinsic reactivity of the S-F bond must be perfectly balanced: it must be stable enough to resist hydrolysis in aqueous media, yet reactive enough to form a covalent bond when placed in proximity to the target residue.

The Causality of the Cyclopropoxy Substituent

The choice of 4-Cyclopropoxybenzene-1-sulfonyl fluoride over a simple benzenesulfonyl fluoride is driven by precise electronic and steric tuning:

  • Electronic Dampening: The cyclopropoxy group acts as an electron-donating group (EDG) via resonance. By pushing electron density into the phenyl ring, it reduces the partial positive charge on the sulfur atom. This tempers the intrinsic electrophilicity of the warhead, significantly extending its aqueous half-life and preventing non-specific labeling of highly abundant off-target proteins (e.g., serum albumin) ().

  • Steric Shielding: The cyclopropyl ring provides a bulky steric shield compared to a linear methoxy group. This physical barrier further protects the S-F bond from nucleophilic attack by bulk water molecules.

  • Proximity-Driven Activation: Because its baseline reactivity is artificially lowered, the warhead behaves as a "latent" electrophile. It only activates when the non-covalent binding moiety of the drug anchors it in a pre-organized microenvironment directly adjacent to the target lysine, achieving an exceptionally high effective molarity.

Comparative Performance Analysis

To select the optimal warhead for lysine targeting, one must evaluate the trade-offs between aqueous stability, intrinsic reactivity, and adduct reversibility. The table below summarizes the quantitative and qualitative performance of 4-Cyclopropoxybenzene-1-sulfonyl fluoride against other common lysine-reactive groups ().

Table 1: Performance Comparison of Lysine-Targeting Warheads
Warhead ClassRepresentative ExampleTarget ResiduesAqueous Stability (t1/2)Reactivity ProfileAdduct Formed
Tuned Sulfonyl Fluoride 4-Cyclopropoxybenzene-1-SFLys, Tyr, HisHigh (> 24 hours)Proximity-dependent; low off-target background.Sulfonamide (Irreversible)
Aryl Fluorosulfate Phenyl fluorosulfateLys, Tyr, HisVery High (> 48 hours)Very low; requires prolonged incubation times.Sulfamate (Irreversible)
Activated Ester Pentafluorophenyl (PFP) esterLysLow (< 1 hour)Highly reactive; prone to rapid hydrolysis and promiscuous acylation.Amide (Irreversible)
Aldehyde Benzaldehyde derivativesLysModerate High; forms Schiff bases requiring secondary stabilization.Imine (Reversible)
Acrylamide N-arylacrylamideCys (Soft)High Very low towards Lys; mismatched hard/soft interaction.Michael Adduct (Irreversible)

Data synthesized from comparative chemoproteomic profiling studies ().

G Lys Target Protein Lysine (Hard Nucleophile, pKa ~10.5) Warhead1 Sulfonyl Fluorides (e.g., 4-Cyclopropoxybenzene-1-SF) Lys->Warhead1 Warhead2 Aryl Fluorosulfates Lys->Warhead2 Warhead3 Activated Esters Lys->Warhead3 Mech1 SuFEx Reaction (Proximity-Driven) Warhead1->Mech1 Warhead2->Mech1 Mech2 Acylation (High Hydrolysis Risk) Warhead3->Mech2 Adduct1 Stable Sulfonamide Adduct Mech1->Adduct1 SF Adduct2 Stable Sulfamate Adduct Mech1->Adduct2 FS Adduct3 Amide Adduct Mech2->Adduct3

Caption: Mechanisms of Lysine-targeted covalent warheads and their resulting adducts.

Experimental Validation: Self-Validating Protocol for Covalent Adducts

To objectively prove that 4-Cyclopropoxybenzene-1-sulfonyl fluoride forms a selective covalent bond with the target lysine without non-specific aggregation, intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard ().

The following protocol is designed as a self-validating system : it includes specific buffer choices to prevent false negatives and time-course sampling to prove kinetic dependency.

Step-by-Step Methodology: Intact Protein LC-MS Assay

1. Buffer Preparation & Protein Equilibration

  • Action: Prepare the recombinant target protein at a concentration of 2 µM in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl.

  • Causality: Crucial Step. You must strictly avoid Tris buffer or any buffer containing primary amines. Tris will act as a competing nucleophile, reacting with the sulfonyl fluoride warhead and resulting in a false-negative lack of protein labeling.

2. Ligand Incubation (Time-Course)

  • Action: Add the 4-Cyclopropoxybenzene-1-sulfonyl fluoride probe to a final concentration of 20 µM (10-fold molar excess). Include a negative control using an active-site mutant (Lys Ala) to validate site-specificity.

  • Action: Incubate the reaction mixture at 25°C. Extract 20 µL aliquots at specific time points: 0 min, 30 min, 1 hour, 3 hours, and 6 hours.

  • Causality: Time-course sampling differentiates true covalent bond formation (which exhibits time-dependent pseudo-first-order kinetics) from non-covalent aggregation or immediate non-specific precipitation.

3. Reaction Quenching

  • Action: Immediately add 1% Formic Acid (v/v) to each extracted aliquot.

  • Causality: Formic acid rapidly drops the pH, protonating the target lysine (rendering it non-nucleophilic) and denaturing the protein. This instantly halts the SuFEx reaction, freezing the kinetic state for accurate LC-MS measurement.

4. LC-MS Analysis & Deconvolution

  • Action: Inject the quenched samples onto a Q-TOF mass spectrometer equipped with a C4 desalting column.

  • Action: Use deconvolution software (e.g., MaxEnt1) to convert the multiply charged protein envelope into an intact mass spectrum.

  • Calculation: Calculate the labeling efficiency: % Modification =[Abundance of Adduct / (Abundance of Unmodified Protein + Abundance of Adduct)] × 100

Workflow Step1 1. Incubation Recombinant Target + Warhead Ligand (HEPES Buffer) Step2 2. Quenching 1% Formic Acid (Denatures Protein, Halts SuFEx) Step1->Step2 Step3 3. LC-MS Q-TOF Analysis of Intact Protein Step2->Step3 Step4 4. Deconvolution Calculate % Modification Step3->Step4

Caption: Experimental workflow for intact protein LC-MS validation of covalent adducts.

Conclusion

While activated esters suffer from crippling hydrolytic instability and fluorosulfates often lack the requisite reactivity for rapid target engagement, sterically and electronically tuned sulfonyl fluorides represent the optimal middle ground. 4-Cyclopropoxybenzene-1-sulfonyl fluoride exemplifies this balance. By utilizing the cyclopropoxy group to dampen intrinsic electrophilicity, researchers can achieve highly selective, proximity-driven lysine targeting with excellent aqueous stability, making it a superior building block for next-generation covalent drug discovery.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC). URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. URL:[Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. ACS Chemical Biology / PubMed Central. URL:[Link]

  • Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. eScholarship / University of California. URL:[Link]

  • Covalent targeting of non-cysteine residues in PI4KIIIβ. Royal Society of Chemistry (RSC). URL:[Link]

Comparative

A Comparative Guide to Mass Spectrometry Analysis for Validating Protein Modification by 4-Cyclopropoxybenzene-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals In the landscape of covalent drug discovery and chemical biology, the precise validation of protein modification is paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug discovery and chemical biology, the precise validation of protein modification is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for confirming protein engagement by 4-Cyclopropoxybenzene-1-sulfonyl fluoride, a sulfonyl fluoride-based covalent probe. We will explore the experimental rationale, present detailed protocols, and compare this probe to other covalent modifiers, offering a comprehensive resource for researchers in the field.

The Rise of Sulfonyl Fluorides in Covalent Targeting

Covalent inhibitors have experienced a resurgence in drug development, offering advantages in potency and duration of action. While traditional covalent warheads have predominantly targeted cysteine residues, sulfonyl fluorides (SFs) have emerged as a versatile class of electrophiles capable of reacting with a broader range of nucleophilic amino acid residues. This includes tyrosine, lysine, serine, threonine, and histidine, significantly expanding the landscape of the "ligandable" proteome.[1][2]

The reactivity of sulfonyl fluorides is not indiscriminate; it is highly dependent on the protein's local microenvironment. This "proximity-enhanced reactivity" ensures that the covalent bond formation is favored within a specific binding pocket, leading to enhanced selectivity.[3] 4-Cyclopropoxybenzene-1-sulfonyl fluoride is a representative of this class, and its validation requires a robust analytical workflow.

Mass Spectrometry: The Gold Standard for Validation

Mass spectrometry (MS) stands as the definitive tool for characterizing covalent protein modifications.[4] It provides direct evidence of the covalent adduct formation and can pinpoint the exact site of modification at the amino acid level. A typical validation workflow involves two key stages: intact protein analysis and peptide-level analysis.

Experimental Workflow for Validating Protein Modification

The following diagram outlines a comprehensive workflow for validating protein modification by 4-Cyclopropoxybenzene-1-sulfonyl fluoride using mass spectrometry.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_intact_ms Intact Protein Analysis cluster_peptide_ms Peptide-Level Analysis Target_Protein Target Protein or Cell Lysate Probe_Incubation Incubation with 4-Cyclopropoxybenzene-1-sulfonyl fluoride Target_Protein->Probe_Incubation Control Vehicle Control (e.g., DMSO) Target_Protein->Control Desalting Desalting (e.g., C4 ZipTip) Probe_Incubation->Desalting Denaturation Denaturation, Reduction & Alkylation Probe_Incubation->Denaturation Control->Desalting Control->Denaturation LC_MS LC-MS Analysis (High-Resolution MS) Desalting->LC_MS Deconvolution Mass Deconvolution LC_MS->Deconvolution Mass_Shift Confirm Mass Shift Deconvolution->Mass_Shift Site_Identification Identify Modification Site Mass_Shift->Site_Identification Informs Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Database_Search Database Search (Open Modification Search) LC_MSMS->Database_Search Database_Search->Site_Identification

Figure 1: A comprehensive workflow for the mass spectrometry-based validation of protein modification.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Intact Protein Mass Spectrometry

This method directly confirms the covalent modification of a target protein by observing a mass shift corresponding to the addition of the 4-Cyclopropoxybenzene-1-sulfonyl fluoride probe.

  • Protein Preparation:

    • Purify the target protein to >95% purity.

    • Exchange the protein into a volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4) at a concentration of 1-10 µM.

  • Incubation with Probe:

    • Incubate the target protein with the 4-Cyclopropoxybenzene-1-sulfonyl fluoride probe at a desired molar excess (e.g., 1:1, 1:5, 1:10) for a specified time (e.g., 1, 4, 24 hours) at a controlled temperature (e.g., 4°C or 37°C).

    • Include a vehicle control (e.g., DMSO) incubation under identical conditions.[5]

  • Sample Preparation for MS:

    • Quench the reaction by adding 0.1% formic acid.

    • Desalt the protein sample using a C4 ZipTip or an equivalent method to remove non-volatile salts.[5]

  • LC-MS Analysis:

    • Inject the desalted sample onto a reverse-phase liquid chromatography column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.

    • Compare the mass of the probe-treated protein with the vehicle-treated control. An increase in mass corresponding to the molecular weight of the probe confirms covalent modification.

Protocol 2: Peptide-Level Analysis for Site Identification

This protocol identifies the specific amino acid residue(s) modified by the probe.

  • Sample Preparation from Incubation:

    • Following incubation with the probe and vehicle control as in Protocol 1, denature the proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent scrambling of modifications.[6]

    • Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.

  • Proteolytic Digestion:

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.

    • Incubate overnight at 37°C with shaking.[6]

  • Sample Cleanup:

    • Acidify the peptide mixture with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.[6]

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase C18 column coupled to a high-resolution tandem mass spectrometer.

    • Separate peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis:

    • Process the raw MS/MS data using a proteomics software suite such as Proteome Discoverer or MaxQuant.[7][8]

    • Perform a database search against the appropriate protein sequence database.

    • Crucially, employ an "open modification" or "dependent peptide" search strategy. This allows the software to search for unspecified mass shifts on peptides, which is essential for identifying the covalent adduct of 4-Cyclopropoxybenzene-1-sulfonyl fluoride.[9][10]

    • The mass of the modification should be specified as a variable modification on the potential target residues (Tyr, Lys, Ser, Thr, His).

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions that confirm the modification site.

Comparative Analysis of Covalent Probes

While 4-Cyclopropoxybenzene-1-sulfonyl fluoride offers the advantage of targeting a broader range of amino acids, it is essential to consider its performance in the context of other commonly used covalent probes.

Feature4-Cyclopropoxybenzene-1-sulfonyl fluorideAcrylamide-based Probes (e.g., Ibrutinib)Chloroacetamide-based Probes
Warhead Sulfonyl FluorideMichael AcceptorAlkylating Agent
Primary Target Residues Tyrosine, Lysine, Serine, Threonine, Histidine[1]Cysteine[3]Cysteine[4]
Reactivity Moderately reactive, enhanced by protein proximity[3]Highly reactive with accessible cysteinesHighly reactive with accessible cysteines
Selectivity Generally high due to context-dependent reactivityCan be tuned by the scaffold, but potential for off-target cysteine labelingHigh reactivity can lead to lower selectivity
Adduct Stability Stable sulfonamide or sulfonate esterStable thioetherStable thioether
Mass Spectrometry Analysis Requires open modification search due to multiple potential target residuesCan be a targeted search for cysteine adductsCan be a targeted search for cysteine adducts

Causality Behind Experimental Choices

  • Intact vs. Peptide Analysis: Intact protein analysis provides a rapid and unambiguous confirmation of covalent modification at the whole protein level. However, it does not reveal the location of the modification. Peptide-level analysis is essential for identifying the specific amino acid residue that has been modified, which is critical for understanding the mechanism of action and for structure-activity relationship (SAR) studies.

  • Open Modification Search: Because sulfonyl fluorides can react with multiple nucleophilic residues, a standard database search with only a few specified modifications may miss the actual site of covalent attachment. An open modification search, which allows for any mass shift on any amino acid, is a more comprehensive approach to confidently identify the modified peptide.[9]

  • Reduction and Alkylation: The reduction of disulfide bonds and subsequent alkylation of free cysteines is a critical step in sample preparation for peptide mapping. It ensures that the protein is fully denatured and accessible to the protease, leading to more complete digestion and better sequence coverage. Alkylation with iodoacetamide prevents the reformation of disulfide bonds and also blocks free cysteines from potential non-specific reactions.

Conclusion: A Robust Framework for Covalent Probe Validation

The validation of protein modification by 4-Cyclopropoxybenzene-1-sulfonyl fluoride necessitates a meticulous and multi-faceted approach centered around mass spectrometry. By combining intact protein analysis to confirm the covalent adduct with peptide-level LC-MS/MS and open modification searches to pinpoint the site of modification, researchers can generate high-confidence data to support their drug discovery and chemical biology programs. Understanding the unique reactivity profile of sulfonyl fluorides in comparison to other covalent warheads allows for a more informed selection of chemical probes and a deeper interpretation of the resulting data. This guide provides a solid foundation for designing and executing robust validation experiments, ultimately accelerating the development of novel covalent therapeutics.

References

  • Zhang, Z. (2009). Large-scale identification and quantification of covalent modifications in therapeutic proteins. Analytical Chemistry, 81(19), 8354-8364. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

  • Geoghegan, K. F., & Johnson, K. A. (2010). A liquid chromatography/mass spectrometry method for screening disulfide tethering fragments. Journal of biomolecular screening, 15(4), 433-442. [Link]

  • Fang, T., & Yao, S. Q. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6966-6985. [Link]

  • Fenselau, C., & Pevzner, P. A. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Society for Mass Spectrometry, 29(12), 2337-2345. [Link]

  • van der Vliet, A., & Bogyo, M. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6023. [Link]

  • Gau, B., Garai, A., & Loo, J. A. (2011). Probing protein structure by amino acid-specific covalent labeling and mass spectrometry. Methods, 54(3), 292-300. [Link]

  • ResearchGate. (n.d.). (A) Workflow for activity-based protein profiling using activity-based probes (ABPs.... [Link]

  • Eyles, S. J., & Kaltashov, I. A. (2004). Structural analysis of proteins by covalent labeling and mass spectrometric detection. Methods in molecular biology, 278, 225-241. [Link]

  • Kavanaugh, D., & Kiselar, J. (2013). Utility of covalent labeling mass spectrometry data in protein structure prediction with Rosetta. BMC bioinformatics, 14(Suppl 14), S7. [Link]

  • Williamson, J. C., & Lapek, J. D., Jr. (2016). Analysis of Post-translational Modifications by LC-MS/MS. Methods in molecular biology, 1355, 137-151. [Link]

  • Lam, T. T., & Loo, J. A. (2008). Probing protein structure by amino acid-specific covalent labeling and mass spectrometry. Expert review of proteomics, 5(5), 659-673. [Link]

  • Yao, S. Q. (2016). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in chemistry, 4, 29. [Link]

  • Taunton, J. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. MassIVE. [Link]

  • Abe, H., & Kakehi, K. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition, 60(35), 19269-19274. [Link]

  • Jones, L. H., & Ball, N. D. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2975-2983. [Link]

  • van der Walle, C. F., & Bogyo, M. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & biology, 20(4), 548-557. [Link]

  • Promega. (n.d.). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. [Link]

  • van der Walle, C. F., & Bogyo, M. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & biology, 20(4), 548-557. [Link]

  • Lee, J., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 110, 129884. [Link]

  • ResearchGate. (2018). How to identify chemical modifications in peptides using MaxQuant?. [Link]

  • Keseru, G. M., & Drahos, L. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3058. [Link]

  • van der Walle, C. F., & Bogyo, M. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & biology, 20(4), 548-557. [Link]

  • Kim, H. K., & Luu, T. G. (2021). Catalyst-free One-Pot Synthesis of Sulfonyl Fluorides from Triazenes via Multicomponent Reaction. Asian Journal of Organic Chemistry, 10(10), 2639-2642. [Link]

Sources

Validation

Selectivity Profiling of 4-Cyclopropoxybenzene-1-sulfonyl fluoride: A Comparative Guide for Kinase Targeting

As the field of chemoproteomics shifts toward covalent ligand discovery, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for targeting conserved nucleophiles within the human kinome. W...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of chemoproteomics shifts toward covalent ligand discovery, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for targeting conserved nucleophiles within the human kinome. While complex, multi-ring SuFEx probes like XO44 have been engineered for broad-spectrum kinome coverage [1], fragment-like aryl sulfonyl fluorides such as 4-Cyclopropoxybenzene-1-sulfonyl fluoride (4-CBSF) offer unique advantages for mapping specific kinase sub-pockets and serving as tunable warheads in targeted covalent inhibitor (TCI) design [2].

This guide provides an objective, data-driven comparison of 4-CBSF against alternative kinase-targeting electrophiles, alongside a self-validating experimental protocol for kinome-wide selectivity profiling.

Mechanistic Causality: The Role of the Cyclopropoxy Substituent

To understand the profiling behavior of 4-CBSF, one must analyze the causality between its chemical structure and its reactivity. Sulfonyl fluorides are highly privileged electrophiles because they are virtually inert to aqueous hydrolysis, requiring a specific enzymatic microenvironment to activate the SuFEx reaction.

When 4-CBSF enters the ATP-binding pocket of a kinase, it targets conserved nucleophiles—typically the catalytic lysine (e.g., Lys295 in SRC) or a proximal tyrosine. The cyclopropoxy group at the para position plays a dual mechanistic role:

  • Electronic Modulation: As an electron-donating group (EDG) via resonance, the cyclopropoxy moiety decreases the baseline electrophilicity of the sulfonyl fluoride. This dramatically increases the probe's stability in cellular lysates compared to unsubstituted or electron-withdrawing derivatives, ensuring that covalent bond formation only occurs when perfectly aligned with a deprotonated lysine in the kinase active site.

  • Steric Tuning: The cyclopropane ring provides rigid, moderate steric bulk. Unlike a freely rotating methoxy group, the cyclopropoxy ring restricts the conformational space of the probe, driving selectivity toward kinases with slightly larger, more accommodating hinge regions or specific gatekeeper residue conformations.

SuFEx_Mechanism K Target Kinase (Apo State) ATP ATP Binding Pocket (Conserved Motif) K->ATP exposes Lys Catalytic Lysine / Tyrosine (Nucleophile) ATP->Lys contains Complex Non-Covalent Pre-equilibrium (Steric Alignment) Lys->Complex recruits Probe 4-CBSF Probe (Electrophile) Probe->Complex enters pocket Covalent Covalent SuFEx Adduct (Irreversible Inhibition) Complex->Covalent Fluoride elimination (SuFEx reaction)

Mechanism of SuFEx covalent binding between 4-CBSF and the kinase ATP pocket.

Comparative Performance Analysis

When designing a chemoproteomic assay, selecting the correct electrophilic probe is critical. Below is a quantitative and qualitative comparison of 4-CBSF against classic and state-of-the-art alternatives.

The Alternatives
  • FSBA (5'-fluorosulfonylbenzoyl adenosine): The historical standard for kinase labeling. While it mimics ATP perfectly, its large size and highly polar nature result in poor cell permeability, limiting its use to in vitro recombinant assays.

  • PMSF (Phenylmethanesulfonyl fluoride): An aliphatic sulfonyl fluoride. It is highly reactive and prone to rapid aqueous hydrolysis. It predominantly targets serine proteases and possesses negligible kinase selectivity.

  • XO44: A highly optimized pyrimidine-based SuFEx probe. It utilizes a 2-aminopyrazole hinge-binding motif to achieve exceptional broad-spectrum kinome coverage (labeling up to 133 endogenous kinases in live cells) [1].

Quantitative Comparison Matrix
Property / Metric4-CBSF (Fragment Probe)XO44 (Advanced Probe)FSBA (Classic Mimic)PMSF (Control)
Primary Target Kinase sub-populationsBroad-spectrum kinomeATP-binding proteinsSerine proteases
Aqueous Half-Life > 24 hours (Highly stable)> 24 hours< 2 hours< 30 minutes
Cell Permeability High (LogP ~2.8)HighPoorHigh
Kinome Coverage Narrow/SelectiveBroad (~133 kinases)Moderate (in vitro)None
Steric Profile Moderate (Cyclopropoxy)High (Multi-ring system)High (Adenosine mimic)Low
Primary Application TCI warhead screeningGlobal kinome profilingRecombinant mappingProtease inhibition

Analytical Insight: 4-CBSF should not be used if the goal is to profile the entire kinome globally. Instead, its value lies in its use as a highly stable, cell-permeable warhead fragment. By profiling 4-CBSF, researchers can identify specific kinases that natively accommodate the cyclopropoxy-aryl geometry, providing a structural foundation for building highly selective, fully elaborated covalent inhibitors.

Self-Validating Experimental Protocol: Competitive ABPP

To objectively profile the selectivity of 4-CBSF, we employ Competitive Activity-Based Protein Profiling (ABPP) coupled with quantitative LC-MS/MS. This protocol is designed as a self-validating system : it utilizes a broad-spectrum probe (like XO44 or a desthiobiotin-ATP probe) as the reporter, and uses 4-CBSF as the competitor. If 4-CBSF successfully and selectively modifies a kinase, it will block the reporter probe from binding, resulting in a quantifiable signal reduction.

Phase 1: Proteome Preparation & Competitive Labeling
  • Cell Lysis: Harvest Jurkat or K562 cells (approx. 108 cells per replicate). Lyse in native buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% NP-40) without the addition of PMSF or AEBSF, as these will competitively destroy the assay.

  • Protein Normalization: Clarify lysate via centrifugation (20,000 x g, 20 min) and normalize protein concentration to 2.0 mg/mL.

  • Competitive Incubation (The Causality Step):

    • Vehicle Control: Treat lysate with DMSO (0.1%).

    • Competitor: Treat lysate with 4-CBSF (10 µM and 50 µM) for 1 hour at 37°C. The elevated temperature facilitates the activation energy required for the SuFEx reaction.

  • Reporter Labeling: Add the broad-spectrum alkyne-tagged SuFEx probe (e.g., XO44-alkyne) at 5 µM to all samples for 1 hour at 37°C.

Phase 2: Click Chemistry & Enrichment
  • CuAAC Click Reaction: To the labeled lysates, add 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. React for 1 hour at room temperature.

  • Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted probes and click reagents. Wash the protein pellet twice with cold methanol.

  • Enrichment: Resuspend the pellet in 1% SDS/PBS, boil for 5 minutes, and dilute to 0.2% SDS. Incubate with Streptavidin-agarose beads for 2 hours at room temperature.

Phase 3: On-Bead Digestion & LC-MS/MS
  • Digestion: Wash beads stringently (1% SDS, 8M Urea, PBS, and LC-MS grade water). Perform on-bead reduction (DTT), alkylation (iodoacetamide), and overnight digestion with sequencing-grade Trypsin.

  • Quantification: Analyze the resulting peptides via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse). Use Label-Free Quantification (LFQ) to calculate the ratio of kinase abundance in the 4-CBSF-treated samples versus the DMSO control.

Validation & Control Check: A valid run must show >90% reduction in LFQ intensity for known broad-spectrum targets (e.g., SRC or EGFR) when pre-incubated with a pan-kinase inhibitor like staurosporine. Kinases showing >75% reduction in the 4-CBSF treated group are confirmed targets of the cyclopropoxy-aryl warhead.

ABPP_Workflow S1 1. Proteome Prep (Native Lysate) S2 2. Competitive Labeling (4-CBSF Incubation) S1->S2 S3 3. Reporter Probe (Broad SuFEx Alkyne) S2->S3 S4 4. Click & Enrich (Streptavidin Beads) S3->S4 S5 5. Digest & LC-MS/MS (LFQ Quantification) S4->S5 S6 6. Selectivity Profiling (Kinome Mapping) S5->S6

Step-by-step Competitive ABPP workflow for 4-CBSF kinome selectivity profiling.

Conclusion

4-Cyclopropoxybenzene-1-sulfonyl fluoride represents a highly stable, structurally tuned electrophile for kinase targeting. Unlike non-specific agents like PMSF or poorly permeable mimics like FSBA, 4-CBSF leverages the electron-donating and steric properties of its cyclopropoxy ring to achieve selective covalent engagement within the kinome. By utilizing the competitive ABPP workflow outlined above, drug development professionals can map the precise selectivity profile of this warhead, paving the way for the rational design of next-generation targeted covalent inhibitors.

References
  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., Burlingame, A. L., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685.[Link]

  • Hillebrand, L., Liang, X. J., Serafim, R. A. M., & Gehringer, M. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry, 67(10), 7668–7758.[Link]

Comparative

A Comparative Guide to the Reactivity of 4-Cyclopropoxy- and 4-Methoxybenzene Sulfonyl Fluorides in Bioconjugation and Chemical Biology

For researchers, scientists, and drug development professionals engaged in the rapidly evolving fields of chemical biology and covalent drug discovery, the selection of the appropriate chemical tool is paramount. Aryl su...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the rapidly evolving fields of chemical biology and covalent drug discovery, the selection of the appropriate chemical tool is paramount. Aryl sulfonyl fluorides have emerged as a privileged class of electrophiles, demonstrating a unique balance of stability and reactivity that makes them ideal for the site-specific modification of proteins and other biomolecules.[1] Central to their utility is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry transformation that allows for the formation of robust covalent bonds with nucleophilic amino acid residues.[2]

This in-depth technical guide provides a comparative analysis of two key 4-substituted benzene sulfonyl fluorides: 4-cyclopropoxybenzene sulfonyl fluoride and 4-methoxybenzene sulfonyl fluoride. By examining their reactivity from the standpoint of fundamental electronic and steric principles, and providing supporting experimental context, this guide aims to equip researchers with the insights necessary to make informed decisions in the design of chemical probes and covalent inhibitors.

The SuFEx Reaction: A Gateway to Covalent Control

The SuFEx reaction is predicated on the exchange of the fluoride atom from a sulfur(VI) center with a nucleophile.[3] Aryl sulfonyl fluorides are remarkably stable in aqueous environments and resistant to reduction and thermolysis, yet their latent electrophilicity can be unmasked under specific conditions to react with biological nucleophiles such as the side chains of tyrosine, lysine, and histidine.[1][4] This "tunable" reactivity is a cornerstone of their application in creating highly specific covalent inhibitors and probes.

The reactivity of the sulfonyl fluoride moiety is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and, by extension, on the sulfur atom, which generally leads to a decrease in its electrophilicity and thus, a slower reaction rate. Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center, accelerating the SuFEx reaction.

Electronic and Steric Landscape: A Head-to-Head Comparison

The primary distinction in the reactivity of 4-cyclopropoxybenzene sulfonyl fluoride and 4-methoxybenzene sulfonyl fluoride arises from the differing electronic and steric properties of the cyclopropoxy and methoxy groups.

Electronic Effects: A Nuanced View

Both the methoxy and cyclopropoxy groups are considered electron-donating groups. They exert a +R (resonance) effect by donating lone pair electrons (from the oxygen) or sigma-electrons (from the cyclopropyl C-C bonds) into the aromatic π-system, and a -I (inductive) effect due to the electronegativity of the oxygen atom.[5]

  • Methoxy Group: The methoxy group is a classic example of a strong +R donor, where the resonance effect significantly outweighs the inductive effect. This leads to a substantial increase in electron density at the para position. The Hammett sigma para (σp) value for the methoxy group is approximately -0.27 , indicating a strong electron-donating character.[6]

  • Cyclopropoxy Group: The cyclopropyl group, when attached to a π-system, can also act as an electron donor through conjugation of its Walsh orbitals, which have π-character. When attached via an oxygen atom, the cyclopropoxy group's electron-donating ability is a combination of the oxygen's lone pair donation and the electronic properties of the cyclopropyl ring itself. The Hammett sigma para (σp) value for the cyclopropyl group is reported to be -0.21 .[7]

Based on these Hammett constants, the methoxy group is a slightly stronger electron-donating group than the cyclopropyl group. This suggests that 4-cyclopropoxybenzene sulfonyl fluoride would be expected to be more reactive towards nucleophiles than 4-methoxybenzene sulfonyl fluoride due to the sulfur atom in the former being more electron-deficient.

Steric Effects: A Subtle Difference

The steric hindrance imposed by a substituent can influence the rate of reaction by impeding the approach of a nucleophile.

  • Methoxy Group: The methoxy group is relatively small and allows for considerable rotational freedom around the C-O bond.

  • Cyclopropoxy Group: The cyclopropyl group is a rigid, three-membered ring. While the oxygen atom provides a point of attachment, the ring itself is bulkier than a methyl group. This can introduce a greater degree of steric hindrance in the vicinity of the sulfonyl fluoride, potentially slowing down the reaction with sterically demanding nucleophiles.[8]

The interplay between electronic and steric effects will ultimately determine the overall reactivity profile. For most biological nucleophiles, the electronic effect is likely to be the dominant factor.

Quantitative Data Summary

SubstituentHammett Constant (σp)Predicted Relative Reactivity (Electronic)
Methoxy (-OCH₃)-0.27[6]Less Reactive
Cyclopropyl (-c-C₃H₅)-0.21[7]More Reactive

This data suggests that the sulfur atom in 4-cyclopropoxybenzene sulfonyl fluoride is more electrophilic, and therefore, the compound should exhibit a higher intrinsic reactivity in SuFEx reactions compared to its methoxy counterpart.

Experimental Protocols

The following protocols provide a general framework for the synthesis of these sulfonyl fluorides and their application in SuFEx reactions.

Synthesis of 4-Alkoxybenzene Sulfonyl Fluorides

A general route to 4-alkoxybenzene sulfonyl fluorides involves the conversion of the corresponding sulfonic acid or sulfonyl chloride. A one-pot synthesis from the corresponding phenol is also a viable option.

Synthesis Phenol 4-Alkoxyphenol SulfonylChloride 4-Alkoxybenzene Sulfonyl Chloride Phenol->SulfonylChloride 1. Chlorosulfonic Acid SulfonylFluoride 4-Alkoxybenzene Sulfonyl Fluoride SulfonylChloride->SulfonylFluoride 2. KF or KHF2

Caption: General synthesis of 4-alkoxybenzene sulfonyl fluorides.

Step-by-Step Methodology:

  • Chlorosulfonation of Alkoxybenzene: To a stirred solution of the corresponding alkoxybenzene (e.g., anisole for 4-methoxybenzene sulfonyl fluoride, or cyclopropoxybenzene for the cyclopropoxy analogue) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Fluorination: Carefully quench the reaction mixture with ice-water. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution to obtain the crude sulfonyl chloride. The crude sulfonyl chloride is then dissolved in a suitable solvent (e.g., acetonitrile) and treated with a fluoride source such as potassium fluoride or potassium bifluoride. The reaction is typically stirred at room temperature or slightly elevated temperatures until the conversion to the sulfonyl fluoride is complete.

  • Purification: The final product is purified by column chromatography on silica gel.

SuFEx Reaction with a Tyrosine Analogue

This protocol describes the reaction of a 4-alkoxybenzene sulfonyl fluoride with N-acetyl-L-tyrosine ethyl ester as a model for reaction with a tyrosine residue in a protein.

SuFEx_Reaction SulfonylFluoride 4-Alkoxybenzene Sulfonyl Fluoride Product Covalent Adduct SulfonylFluoride->Product SuFEx Reaction Tyrosine N-Acetyl-L-tyrosine ethyl ester Tyrosine->Product Base (e.g., TMG)

Caption: SuFEx reaction with a tyrosine derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a vial, dissolve the 4-alkoxybenzene sulfonyl fluoride (1.2 equivalents) and N-acetyl-L-tyrosine ethyl ester (1.0 equivalent) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.8) or an aqueous/organic co-solvent system.

  • Initiation: Add a suitable base, such as tetramethylguanidine (TMG), to catalyze the reaction.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS or HPLC.

  • Work-up and Analysis: Upon completion, the reaction mixture can be acidified and extracted with an organic solvent. The product can be purified by preparative HPLC.

Concluding Remarks and Future Outlook

The choice between 4-cyclopropoxy- and 4-methoxybenzene sulfonyl fluoride for applications in chemical biology and drug discovery will depend on the desired reactivity profile. Based on fundamental electronic principles, 4-cyclopropoxybenzene sulfonyl fluoride is predicted to be the more reactive species due to the slightly weaker electron-donating nature of the cyclopropoxy group compared to the methoxy group. This enhanced reactivity could be advantageous for targeting less nucleophilic residues or for applications where faster kinetics are desired. However, the increased steric bulk of the cyclopropoxy group may be a consideration for sterically encumbered binding sites.

It is important to note that this comparison is based on established principles and available data for the substituents themselves. Direct, side-by-side experimental validation of the reactivity of these two specific sulfonyl fluorides under various conditions would be a valuable contribution to the field. As the toolkit for chemical biology continues to expand, a deeper understanding of the subtle differences in the reactivity of such probes will be crucial for the rational design of the next generation of covalent therapeutics and chemical biology tools.

References

  • Bull, J. A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry.
  • Sharpless, K. B., et al. (2014). SuFEx: Sulfur(VI) Fluoride Exchange, a New Generation of Click Chemistry.
  • Bull, J. A. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes.
  • The Hammett σ constants for the cyclopropyl group; p-, and m-cyclopropylbenzoic acids. Science Bulletin.
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  • Example Question involving substituent effects (inductive vs resonance). University of California, Irvine.
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Validation

A Senior Application Scientist's Guide to Validating Target Engagement of Covalent Inhibitors in Cell-Based Assays

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality.[1][2] Their unique mechanism of action, forming a stable, covalent bond with their target protein, offers...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality.[1][2] Their unique mechanism of action, forming a stable, covalent bond with their target protein, offers distinct advantages in terms of potency and duration of action.[1][3] However, this irreversible nature also necessitates a rigorous and multi-faceted approach to validating target engagement within the complex milieu of a living cell. Demonstrating that a covalent inhibitor specifically and efficiently binds its intended target is paramount to ensuring its therapeutic efficacy and mitigating potential off-target toxicities.[4][5][6]

This guide provides a comparative analysis of key cell-based assays for validating the target engagement of covalent inhibitors. We will delve into the mechanistic principles, strengths, and limitations of each technique, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their drug development programs.

The Imperative of In-Cell Target Engagement

While biochemical assays are invaluable for initial screening, they often fail to recapitulate the intricate environment of a cell.[7] Factors such as cell permeability, intracellular target concentration, and the presence of competing endogenous ligands can significantly influence a compound's ability to engage its target. Therefore, cell-based assays are a critical step in the hit-to-lead optimization process, providing a more physiologically relevant assessment of a covalent inhibitor's performance.[7]

A Comparative Overview of Key Methodologies

Several robust methods have been developed to quantify covalent inhibitor target engagement in cells. This guide will focus on three widely adopted and complementary approaches: Mass Spectrometry-based Chemoproteomics, Cellular Thermal Shift Assay (CETSA), and Bioluminescence Resonance Energy Transfer (BRET)-based assays.

Method Principle Key Advantages Key Limitations Throughput Direct/Indirect
Mass Spectrometry (MS)-based Chemoproteomics Direct detection of the covalent drug-protein adduct or quantification of target occupancy by competition with a probe.[8]Unbiased, proteome-wide selectivity profiling. Provides precise site-of-modification information.[8]Technically demanding, requires specialized instrumentation and bioinformatics expertise. Can have lower throughput.Low to MediumDirect
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[9]Label-free, applicable to endogenous proteins without modification.[7][9]Not all ligand binding events result in a significant thermal shift. Can be laborious and lower throughput in its traditional Western blot format.[10]Low to High (format dependent)Indirect
NanoBRET™ Target Engagement Assay Measures the proximity of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein.[11][12]High-throughput, quantitative measurement of affinity and residence time in live cells.[11][13]Requires genetic modification of cells to express the target-NanoLuc® fusion. Dependent on the availability of a suitable tracer.[14]HighIndirect

In-Depth Analysis and Experimental Protocols

Mass Spectrometry-Based Chemoproteomics: The Gold Standard for Unbiased Profiling

Mass spectrometry (MS)-based chemoproteomics stands as a powerful tool for the direct and comprehensive analysis of covalent inhibitor interactions across the entire proteome.[8] This approach provides unparalleled detail, including the precise identification of the modified amino acid residue.

These methods generally involve treating cells with the covalent inhibitor, followed by lysis and proteomic analysis. Two main strategies are employed:

  • Direct Adduct Detection: Identifying peptides that have been modified by the covalent inhibitor. This provides definitive evidence of a covalent bond.

  • Competitive Profiling: Using a broad-spectrum reactive probe to label unoccupied cysteine (or other nucleophilic) residues. The covalent inhibitor "protects" its target from probe labeling, and this reduction in probe signal is quantified by MS.[8]

  • Covalent Inhibitor Target-site Identification (CITe-Id): This method utilizes an affinity-tagged version of the inhibitor to enrich for and identify inhibitor-bound peptides, allowing for direct quantification of target engagement.[4][5]

  • Covalent Occupancy Kinetic Enrichment via Proteomics (COOKIE-Pro): A newer method that allows for the simultaneous measurement of both binding affinity and reaction speed for thousands of proteins.[15]

MS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_labeling Lysis & Labeling cluster_click_enrich Click Chemistry & Enrichment cluster_ms_analysis MS Analysis A 1. Treat cells with covalent inhibitor or DMSO control B 2. Lyse cells A->B C 3. Label remaining reactive residues with a broad-spectrum probe (e.g., iodoacetamide-alkyne) B->C D 4. 'Click' on a biotin tag to the alkyne probe C->D E 5. Enrich biotinylated peptides using streptavidin beads D->E F 6. On-bead digestion (e.g., trypsin) E->F G 7. LC-MS/MS analysis F->G H 8. Data analysis to quantify peptide abundance G->H

Caption: Workflow for MS-based competitive profiling of covalent inhibitors.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the covalent inhibitor or a DMSO vehicle control for the desired time.

  • Cell Lysis: Harvest and lyse the cells in a buffer compatible with subsequent labeling and MS analysis.

  • Probe Labeling: Add a reactive probe (e.g., iodoacetamide-alkyne for cysteine targeting) to the lysate to label all available reactive residues.

  • Click Chemistry: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-labeled peptides.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotinylated peptides.

  • Proteolytic Digestion: Perform an on-bead digestion of the enriched proteins, typically with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the labeled peptides. A decrease in the signal for a particular peptide in the inhibitor-treated sample compared to the control indicates target engagement.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

CETSA is a versatile method for assessing target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[9][16]

Upon binding a ligand, the target protein's conformational stability often increases, making it more resistant to heat-induced denaturation.[9] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble, non-denatured target protein is quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

  • Western Blot-based CETSA: The traditional format where the soluble protein fraction is analyzed by SDS-PAGE and Western blotting.[9]

  • High-Throughput CETSA: Newer formats that utilize technologies like AlphaLISA or luminescence (e.g., HiBiT CETSA) for a more streamlined and higher-throughput readout.[10][17] The HiBiT CETSA system, for instance, uses a small, 11-amino-acid tag that complements a larger, inactive luciferase fragment to generate a luminescent signal, which is proportional to the amount of soluble tagged protein.[17]

HiBiT_CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Heating & Lysis cluster_detection Detection cluster_analysis Data Analysis A 1. Use cells expressing HiBiT-tagged target protein B 2. Treat cells with covalent inhibitor or DMSO A->B C 3. Heat cells at a range of temperatures B->C D 4. Lyse cells C->D E 5. Add LgBiT protein and substrate D->E F 6. Measure luminescence E->F G 7. Plot luminescence vs. temperature to generate melt curves F->G

Caption: Workflow for the HiBiT Cellular Thermal Shift Assay (CETSA).

  • Cell Culture: Use a cell line that has been genetically engineered to express the target protein fused with the HiBiT tag.

  • Compound Treatment: Treat the cells with the covalent inhibitor at various concentrations or with a DMSO control.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well plate and heat them across a temperature gradient using a thermal cycler.

  • Lysis: Lyse the cells to release the intracellular contents.

  • Luminescence Detection: Add the LgBiT protein and the luciferase substrate to the lysates. The complementation of HiBiT and LgBiT will generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal as a function of temperature to generate melting curves. A rightward shift in the curve for inhibitor-treated cells indicates target stabilization.

NanoBRET™ Target Engagement Assay: Real-Time Quantification in Live Cells

The NanoBRET™ Target Engagement assay is a proximity-based method that allows for the quantitative measurement of compound binding to a target protein in live cells.[11][12]

This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[11] The target protein is expressed as a fusion with NanoLuc®. A fluorescent tracer that binds to the same site as the inhibitor is added to the cells. When the tracer is bound to the target, it is in close proximity to the NanoLuc®, and BRET occurs. An unlabeled inhibitor will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.[12]

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A 1. Transfect cells with NanoLuc®-target fusion vector B 2. Plate cells in an assay plate A->B C 3. Add covalent inhibitor at various concentrations B->C D 4. Add fluorescent tracer C->D E 5. Add NanoBRET™ substrate D->E F 6. Measure donor and acceptor emission E->F G 7. Calculate BRET ratio and plot against inhibitor concentration F->G

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Transfection: Transiently or stably transfect a suitable cell line with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a white, 96- or 384-well assay plate.

  • Inhibitor Addition: Add the covalent inhibitor at a range of concentrations to the cells and incubate.

  • Tracer Addition: Add the specific fluorescent tracer to the wells.

  • Substrate Addition: Add the Nano-Glo® live-cell substrate.

  • Signal Measurement: Measure the luminescence at two wavelengths: one corresponding to the donor (NanoLuc®) emission and one to the acceptor (tracer) emission, using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Concluding Remarks: An Integrated Approach for Robust Validation

The choice of assay for validating covalent inhibitor target engagement depends on several factors, including the stage of the drug discovery program, the nature of the target, and the available resources. For unbiased, proteome-wide selectivity profiling, MS-based chemoproteomics is the method of choice. CETSA offers a valuable label-free approach, particularly when genetic modification of the target is not feasible. For high-throughput screening and quantitative assessment of affinity and residence time in live cells, the NanoBRET™ assay is a powerful tool.

Ultimately, a multi-pronged approach, employing at least two orthogonal methods, provides the most robust and reliable validation of target engagement. By combining the strengths of these diverse technologies, researchers can build a comprehensive and compelling data package to confidently advance their covalent inhibitor programs toward the clinic.

References

  • Locker, M. et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC - NIH. [Link]

  • Lanning, B. R. et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]

  • Zhang, T. et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

  • Lanning, B. R. et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification | Request PDF. ResearchGate. [Link]

  • Vinod, D. R. et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.org. [Link]

  • Almqvist, H. et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. [Link]

  • Kuenze, G. et al. (2021). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. PMC. [Link]

  • Wu, J. et al. (2023). Abstract 2764: Application of NanoBRET target engagement cellular assay for development of inhibitors against protein kinases, RAS, and epigenetic proteins in cancer therapy. AACR Journals. [Link]

  • Promega Corporation. (2024). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Promega Corporation. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

  • Scipioni, L. et al. (2021). Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. PMC. [Link]

  • Vinod, D. R. et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. PubMed. [Link]

  • Vasta, J. D. et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PMC. [Link]

  • Boyd, H. F. et al. (2019). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • University of Dundee. (2025). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Discovery - the University of Dundee Research Portal. [Link]

  • Li, L. et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • Vinod, D. R. et al. (2026). (PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. [Link]

  • Baylor College of Medicine. (2025). New data analysis method accelerates design of safer covalent inhibitors. Baylor College of Medicine. [Link]

  • Zhang, L. et al. (2026). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. PMC. [Link]

  • Zhang, C. et al. (2022). Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry. PMC. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. [Link]

  • Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]

  • AstraZeneca. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y. et al. (2024). High-efficiency discovery and structure-activity-relationship analysis of non-substrate-based covalent inhibitors of S-adenosylmethionine decarboxylase. bioRxiv.org. [Link]

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Safety & Regulatory Compliance

Safety

4-Cyclopropoxybenzene-1-sulfonyl fluoride proper disposal procedures

As a Senior Application Scientist overseeing chemical safety and operational logistics for drug development pipelines, I frequently encounter the unique challenges posed by fluorinated reagents. 4-Cyclopropoxybenzene-1-s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and operational logistics for drug development pipelines, I frequently encounter the unique challenges posed by fluorinated reagents. 4-Cyclopropoxybenzene-1-sulfonyl fluoride (CAS: 1394923-56-8) is a highly valuable electrophile in medicinal chemistry, but its disposal requires a deliberate, mechanistically sound strategy.

Unlike standard organic waste, sulfonyl fluorides cannot simply be discarded into mixed solvent carboys. Over time, latent hydrolysis in mixed aqueous waste streams can generate highly corrosive and toxic hydrogen fluoride (HF) gas, posing a severe pressurization and exposure hazard. To build a self-validating safety protocol, we must move beyond basic disposal and implement a controlled degradation workflow: alkaline hydrolysis followed by calcium-mediated fluoride sequestration .

Below is the definitive operational guide for the safe handling, deactivation, and disposal of 4-Cyclopropoxybenzene-1-sulfonyl fluoride.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative and reactive parameters of the compound.

PropertyValue / Specification
Chemical Name 4-Cyclopropoxybenzene-1-sulfonyl fluoride
CAS Number 1394923-56-8
Molecular Formula C9H9FO3S
Molecular Weight 216.23 g/mol
Primary Hazard Corrosive; latent HF release upon uncontrolled hydrolysis[1]
Solubility Soluble in organic solvents (EtOH, DMSO, DCM); Insoluble in water
Recommended Quenching Agent 2M NaOH in Ethanol/Water
Fluoride Scavenger 1M Calcium Chloride (CaCl2)

Mechanistic Rationale for Disposal

The scientifically sound approach to neutralizing sulfonyl fluorides relies on two sequential chemical transformations:

  • Alkaline Hydrolysis: Sulfonyl fluorides are significantly more resistant to hydrolysis than sulfonyl chlorides. Direct addition to water results in a biphasic mixture with dangerously slow degradation. By utilizing a mixed solvent system (Ethanol/Water) and a strong base (NaOH), we drive the nucleophilic attack on the sulfur center. This converts the reactive sulfonyl fluoride into a stable sodium 4-cyclopropoxybenzenesulfonate salt and releases free sodium fluoride (NaF)[2].

  • Fluoride Sequestration: Free fluoride ions in aqueous waste streams pose severe environmental and infrastructural hazards. As highlighted in[1] and corroborated by [3], the addition of calcium-based compounds is the most effective neutralization strategy. Calcium chloride reacts with the free fluoride to precipitate Calcium Fluoride (CaF₂), a thermodynamically stable and highly insoluble solid that can be safely incinerated.

DisposalWorkflow N1 4-Cyclopropoxybenzene- 1-sulfonyl fluoride N2 Alkaline Hydrolysis (NaOH / EtOH) N1->N2 Dissolve & React N3 Intermediate Aqueous Waste (R-SO3Na + NaF) N2->N3 Heat 50°C, 2h N4 Fluoride Sequestration (CaCl2 Addition) N3->N4 Cool to RT N5 Solid Waste (CaF2) Incineration N4->N5 Filter (Solid) N6 Aqueous Filtrate EHS Drain Disposal N4->N6 Filter (Liquid)

Workflow for basic hydrolysis and calcium-mediated precipitation of sulfonyl fluoride waste.

Step-by-Step Disposal Protocol (Laboratory Scale)

This protocol is designed for the deactivation of up to 10 grams of 4-Cyclopropoxybenzene-1-sulfonyl fluoride. Note: All procedures must be conducted inside a certified chemical fume hood while wearing appropriate PPE (heavy-duty nitrile gloves, lab coat, and splash goggles).

Step 1: Solubilization

  • Transfer the 10 g of 4-Cyclopropoxybenzene-1-sulfonyl fluoride waste into a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of absolute ethanol. Stir at 400 RPM until the solid is completely dissolved. Causality: Ethanol acts as a co-solvent to ensure the lipophilic starting material remains in solution during the aqueous base addition.

Step 2: Alkaline Hydrolysis

  • Prepare 100 mL of a 2M Sodium Hydroxide (NaOH) aqueous solution.

  • Attach an addition funnel to the flask and add the NaOH solution dropwise over 15 minutes.

  • Self-Validation Check: The solution may slightly warm up. Dropwise addition prevents thermal runaway.

Step 3: Thermal Acceleration

  • Attach a reflux condenser. Heat the mixture to 50°C using a water bath and maintain stirring for 2 hours.

  • Causality: According to [2], sluggish reactions of sulfonyl derivatives require mild heating to ensure complete hydrolytic destruction of the electrophilic center.

Step 4: Fluoride Sequestration

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Slowly add 60 mL of a 1M Calcium Chloride (CaCl₂) aqueous solution.

  • Self-Validation Check: An immediate white precipitate will form. This is Calcium Fluoride (CaF₂), confirming the successful release and subsequent trapping of the fluoride ions[1]. Stir for an additional 30 minutes to ensure complete precipitation.

Step 5: Neutralization & Filtration

  • Measure the pH of the suspension. Carefully add 1M Hydrochloric Acid (HCl) dropwise until the pH is neutralized to 7.0 - 8.0.

  • Filter the suspension through a Büchner funnel under vacuum.

Step 6: Segregation & Disposal

  • Solid Waste: Transfer the filter paper containing the CaF₂ and organic salts to a designated, labeled solid hazardous waste container for EHS incineration[3].

  • Liquid Waste: The neutral, fluoride-free aqueous/ethanol filtrate can now be safely transferred to the standard aqueous hazardous waste carboy.

Spill Response & Emergency Decontamination

Operational readiness requires a plan for accidental releases. The[4] strictly mandates the following for sulfonyl fluoride spills:

  • Containment: Do not use water directly on the neat chemical, as this can cause uncontrolled, localized HF generation.

  • Absorption: Cover the spill completely with an inert, non-combustible absorbent material such as dry silica gel, sand, or vermiculite[4].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into an airtight, chemically resistant container.

  • Surface Decontamination: Wash the affected fume hood deck or benchtop with a 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize any microscopic residual acid, followed by a copious water rinse.

References

  • Laboratory-Scale Treatment of Surplus and Waste Chemicals Source: EPFL (École Polytechnique Fédérale de Lausanne) / Prudent Practices in the Laboratory URL:[Link]

  • Management of Solid Waste Containing Fluoride—A Review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 4-Cyclopropoxybenzene-1-sulfonyl fluoride CAS Database & Specifications Source: ChemBuyersGuide / BLD Pharmatech URL:[Link]

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